Technical Documentation Center

2,8-Diazaspiro[4.5]decane dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,8-Diazaspiro[4.5]decane dihydrochloride

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 2,8-Diazaspiro[4.5]decane dihydrochloride?

An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Diazaspiro[4.5]decane Dihydrochloride Introduction The 2,8-diazaspiro[4.5]decane scaffold is a rigid, three-dimensional bicyclic heterocycle that has g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a rigid, three-dimensional bicyclic heterocycle that has garnered significant attention in modern medicinal chemistry. Its unique spirocyclic architecture provides a distinct advantage over simpler, more flexible structures, offering a platform for developing novel therapeutics with enhanced target affinity and improved pharmacokinetic profiles. This scaffold is a key component in compounds investigated as potent inhibitors for various biological targets, including RIPK1 and soluble epoxide hydrolase (sEH), with applications in treating inflammatory diseases and hypertension.[1][2]

The dihydrochloride salt of 2,8-diazaspiro[4.5]decane is frequently used in research and development due to its improved stability and solubility over the freebase form. A comprehensive understanding of its physicochemical properties is paramount for any scientist working with this compound, as these parameters directly influence everything from experimental design and data interpretation to formulation development and in vivo performance.

This guide provides a technical overview of the core physicochemical properties of 2,8-Diazaspiro[4.5]decane dihydrochloride. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a summary of known information and a practical framework for its empirical determination, grounding all methodologies in authoritative, field-proven protocols.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

IdentifierValueSource
Chemical Name 2,8-Diazaspiro[4.5]decane dihydrochloride[3]
CAS Number 1159826-64-8[3]
Molecular Formula C₈H₁₈N₂Cl₂[3]
Molecular Weight 213.15 g/mol [3]
Canonical SMILES C1CNCCC12CCNC2.Cl.Cl[4]
InChIKey UVUVCHKSESBHCK-UHFFFAOYSA-N[3]
Physical Form Solid[3]

Core Physicochemical Properties: A Framework for Characterization

The following sections detail the critical physicochemical properties, explain their relevance in a drug discovery context, and provide robust, step-by-step protocols for their determination.

Melting Point (or Range)

Expert Insight: The melting point is a fundamental indicator of a substance's purity and thermal stability. For a crystalline solid, a sharp, well-defined melting point typically signifies high purity. A broad melting range can indicate the presence of impurities or multiple polymorphic forms. In drug development, this parameter is critical for quality control, stability assessment, and in pre-formulation studies for solid dosage forms.

Available Data: Specific experimental melting point data for 2,8-Diazaspiro[4.5]decane dihydrochloride is not publicly documented. Determination via the following protocol is required.

Experimental Protocol: Melting Range Determination (USP <791>)

This protocol adheres to the standards set by the United States Pharmacopeia (USP) General Chapter <791> for Apparatus I (capillary method).[5][6][7]

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

    • If the substance is coarse, pulverize it to a very fine powder. The act of pulverization can affect the result, so consistency is key.[8]

    • Charge a capillary tube by packing the powdered sample to a height of 2.5–3.5 mm.

  • Instrument Setup:

    • Use a calibrated melting point apparatus.

    • Set the starting temperature to 10–15 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid-heat determination is necessary.

  • Measurement:

    • Insert the charged capillary into the apparatus.

    • Begin heating at a controlled rate of 1 °C per minute. A slow ramp rate is crucial for accuracy.[8]

    • Record the temperature at which the substance is first observed to collapse or form a definite meniscus (Point A).

    • Record the temperature at which the last solid particle of the sample disappears (Point B).

    • The melting range is defined as the interval between Point A and Point B.

  • Trustworthiness Check:

    • Perform the determination in triplicate to ensure reproducibility.

    • Calibrate the apparatus regularly using USP melting point reference standards.

Aqueous Solubility

Expert Insight: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can be a major hurdle in developing orally administered drugs. For researchers, knowing the solubility in common buffers (e.g., PBS) and organic solvents (e.g., DMSO, Ethanol) is essential for preparing stock solutions and conducting in vitro assays. As an ionizable compound, the solubility of 2,8-Diazaspiro[4.5]decane dihydrochloride is expected to be highly pH-dependent.

Available Data: Quantitative solubility data is not publicly available. Determination via the following protocol is recommended.

Experimental Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)

The Flask Method is a straightforward and reliable approach for determining the solubility of substances with solubilities above 10⁻² g/L.[9][10]

  • Preparation:

    • Add an excess amount of the solid 2,8-Diazaspiro[4.5]decane dihydrochloride to a known volume of the test solvent (e.g., deionized water, PBS pH 7.4) in a glass-stoppered flask. The excess solid is crucial to ensure saturation is achieved.

    • Prepare multiple flasks to assess equilibration time.

  • Equilibration:

    • Place the flasks in a constant temperature bath, typically at 25 ± 0.5 °C.

    • Agitate the flasks (e.g., using a magnetic stirrer or shaker) for a prolonged period. A preliminary test should be run to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are in agreement.

  • Sample Analysis:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid including solid particles, use a syringe fitted with a suitable filter (e.g., 0.22 µm PVDF).

    • Determine the concentration of the dissolved substance in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required.

  • Trustworthiness Check:

    • The pH of the saturated solution must be measured and reported, as it is a critical variable.

    • At least two separate determinations should be performed. The results should agree within the estimated precision of the analytical method.

Acidity and Ionization (pKa)

Expert Insight: The acid dissociation constant, pKa, defines the strength of an acid or base and dictates the extent of ionization at a given pH. For a diamine like 2,8-diazaspiro[4.5]decane, there will be two pKa values corresponding to the two protonated amine groups. These values are arguably the most critical physicochemical parameter for predicting a drug's behavior in the body. They govern solubility, absorption across biological membranes (which are less permeable to charged species), and potential interactions with ionic targets.

Available Data: Experimental pKa values for this compound are not publicly available. Given its structure (two secondary amines), one pKa is expected to be in the range of a typical piperidine/pyrrolidine (pKa ~10-11) and the second will be lower due to electrostatic repulsion from the first protonated amine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12][13]

  • System Calibration:

    • Calibrate a high-precision pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 2,8-Diazaspiro[4.5]decane dihydrochloride in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-5 mM).

    • Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

  • Titration Procedure:

    • Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic bar.

    • Immerse the calibrated pH electrode into the solution.

    • Using a precision burette, perform a forward titration by adding small, known increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve. The equivalence points are the volumes at which the first derivative is at a maximum.

    • The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).

    • Specialized software can be used for more precise calculation from the full titration curve.

  • Trustworthiness Check:

    • Perform a blank titration (titrating the solvent and electrolyte without the sample) to correct for any background effects.

    • Conduct at least three replicate titrations to ensure precision and calculate the mean and standard deviation for each pKa value.

Lipophilicity (LogP and LogD)

Expert Insight: Lipophilicity, the "oil-loving" nature of a molecule, is a key factor in its ability to cross cell membranes, bind to proteins, and be metabolized.

  • LogP is the partition coefficient for the neutral (un-ionized) form of the molecule between octanol and water.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound, LogD is the more physiologically relevant parameter.[14] A LogD at pH 7.4 (LogD₇.₄) between 1 and 3 is often considered optimal for oral drug absorption.

Available Data: PubChem lists a computationally predicted XLogP3 of 0.1 for the neutral free base, 2,8-diazaspiro[4.5]decane.[4] This is an estimation and does not reflect the behavior of the charged species of the dihydrochloride salt in a solution of a given pH. Experimental determination is necessary.

Experimental Protocol: LogD Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity, correlating a compound's retention time on a nonpolar stationary phase with its LogP/LogD.[15][16]

  • System Preparation:

    • Use a C18 reversed-phase HPLC column.

    • The mobile phase consists of an aqueous buffer at the desired pH (e.g., PBS at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a set of 5-7 reference compounds with known, reliable LogP or LogD₇.₄ values that span a range bracketing the expected value for the test compound.

    • Inject each standard individually under isocratic conditions (a constant ratio of buffer to organic modifier) and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

    • Create a calibration curve by plotting the known LogP/LogD values of the standards against their corresponding log(k) values. The plot should be linear with a high correlation coefficient (R² > 0.98).

  • Sample Measurement:

    • Dissolve the 2,8-Diazaspiro[4.5]decane dihydrochloride in the mobile phase.

    • Inject the sample under the identical HPLC conditions used for the standards and record its retention time.

    • Calculate the log(k) for the test compound.

  • Data Analysis:

    • Using the linear regression equation from the calibration curve, calculate the LogD₇.₄ of the test compound from its measured log(k) value.

  • Trustworthiness Check:

    • Ensure the test compound's retention time falls within the range of the standards. Extrapolation is not reliable.

    • The method's validity is dependent on the quality of the LogP/LogD values of the reference standards.

Visualization of Characterization Workflow and Chemical Behavior

Visual models provide a clear, high-level overview of complex processes and relationships.

G cluster_0 Physicochemical Characterization Workflow cluster_1 cluster_2 Compound 2,8-Diazaspiro[4.5]decane dihydrochloride Sample MeltingPoint Melting Point (USP <791>) Compound->MeltingPoint Solubility Aqueous Solubility (OECD 105) Compound->Solubility pKa pKa Determination (Potentiometric Titration) Compound->pKa Data Integrated Physicochemical Profile MeltingPoint->Data Solubility->Data LogD LogD Determination (RP-HPLC) pKa->LogD Informs pH for LogD measurement LogD->Data

Caption: Workflow for the physicochemical characterization of 2,8-Diazaspiro[4.5]decane dihydrochloride.

G cluster_0 Low pH (e.g., pH < pKa2) cluster_1 Mid pH (pKa2 < pH < pKa1) cluster_2 High pH (e.g., pH > pKa1) Dication BH₂²⁺ (Dication) Dominant Species Monocation BH⁺ (Monocation) Dominant Species Dication->Monocation +OH⁻ (pKa2) Neutral B (Neutral Free Base) Dominant Species Monocation->Neutral +OH⁻ (pKa1)

Caption: Ionization states of 2,8-diazaspiro[4.5]decane as a function of pH and its two pKa values.

Summary of Physicochemical Properties

This table summarizes the key properties and serves as a template for recording experimentally determined values.

PropertySymbolExpected Value / Available DataSignificance in Drug DevelopmentRecommended Protocol
Melting Point M.p.Data not publicly availablePurity, thermal stability, polymorphismUSP <791>
Aqueous Solubility SExpected to be high but pH-dependentBioavailability, formulation, assay prepOECD 105 (Flask Method)
Acidity Constant 1 pKa₁Data not publicly available (Est. ~10-11)Governs ionization state, solubility, absorptionPotentiometric Titration
Acidity Constant 2 pKa₂Data not publicly available (Est. < pKa₁)Governs ionization state, solubility, absorptionPotentiometric Titration
Lipophilicity (Free Base) XLogP30.1 (Computed)[4]Baseline for membrane permeability predictionN/A (Computational)
Distribution Coefficient LogD₇.₄Data not publicly availablePredicts membrane permeability at physiological pHRP-HPLC Method

Safety and Handling

Proper handling is essential when working with any chemical compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Signal Word: Warning.[3]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigerated storage.[3]

Conclusion

2,8-Diazaspiro[4.5]decane dihydrochloride is a valuable building block in contemporary drug discovery. While its potential is clear, its effective application hinges on a thorough characterization of its fundamental physicochemical properties. The melting point, solubility, pKa, and LogD collectively form a data package that informs everything from early-stage assay design to late-stage formulation. This guide provides the rationale and the authoritative experimental frameworks necessary for researchers to generate this critical data, ensuring a foundation of scientific integrity and enabling the successful advancement of novel therapeutic candidates.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • High throughput HPLC method for determining Log P values. (2003). Google Patents.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • OECD 105 Testing Services. (n.d.). FILAB laboratory. Retrieved from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2007). ResearchGate. Retrieved from [Link]

  • Test No. 105: Water Solubility. (1995). OECD. Retrieved from [Link]

  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • 2,8-Diazaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved from [Link]

  • General Chapters: <791> pH. (n.d.). uspbpep.com. Retrieved from [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). PubMed. Retrieved from [Link]

  • <791> pH. (n.d.). USP. Retrieved from [Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point. (2017). ResearchGate. Retrieved from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]

Sources

Exploratory

2,8-Diazaspiro[4.5]decane Dihydrochloride: Structural Profiling, Mechanistic Applications, and Methodologies in Drug Discovery

Executive Summary The transition from planar, sp²-hybridized heteroaromatics to three-dimensional, sp³-rich architectures—often termed the "escape from flatland"—has become a cornerstone of modern medicinal chemistry. At...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized heteroaromatics to three-dimensional, sp³-rich architectures—often termed the "escape from flatland"—has become a cornerstone of modern medicinal chemistry. At the forefront of this shift is the 2,8-diazaspiro[4.5]decane scaffold. As a highly rigid, spirocyclic building block, it offers precise vector projection of substituents, enhanced aqueous solubility, and improved pharmacokinetic profiles 1[1].

This technical guide provides an in-depth analysis of 2,8-diazaspiro[4.5]decane dihydrochloride, detailing its physicochemical properties, structural rationale in drug design, and self-validating experimental methodologies for its functionalization.

Physicochemical Profiling & Structural Biology

2,8-Diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine salt consisting of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single quaternary spiro carbon (C5). The orthogonal arrangement of these two rings prevents coplanarity, forcing the molecule into a rigid 3D conformation.

The dihydrochloride salt form is predominantly utilized in synthetic workflows due to its enhanced stability against oxidative degradation and superior shelf-life compared to the highly hygroscopic free base 2[2].

Quantitative Data Summary
PropertyValue
Chemical Name 2,8-Diazaspiro[4.5]decane hydrochloride (1:2)
CAS Number 1159826-64-8 (Salt) [3] / 176-67-0 (Free Base)
Molecular Formula C₈H₁₈Cl₂N₂ (C₈H₁₆N₂ · 2HCl) 4[4]
Molecular Weight 213.15 g/mol
Free Base MW 140.23 g/mol
SMILES (Free Base) C1NCCC12CCNCC2
Physical State Solid
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) 5[5]

Mechanistic Causality in Scaffold Hopping

The strategic replacement of traditional rings with a 2,8-diazaspiro[4.5]decane core is driven by distinct structural and thermodynamic causalities:

  • Vector Projection: The spirocyclic node dictates that substituents attached to the N2 and N8 positions are projected into distinct spatial quadrants. This allows medicinal chemists to probe deep, narrow binding pockets that flat molecules cannot access without severe entropic penalties.

  • Reduced hERG Liability: Basic amines often suffer from off-target binding to the hERG potassium channel. The distinct pKa values of the pyrrolidine and piperidine nitrogens allow for selective acylation or alkylation, tuning the overall basicity of the molecule to mitigate cardiotoxicity risks.

  • Metabolic Stability: The high sp³ fraction and lack of benzylic/allylic protons inherently protect the scaffold from rapid cytochrome P450-mediated oxidation.

G cluster_0 Traditional vs. Spirocyclic Scaffolds Flat Flat Aromatic Rings (High lipophilicity, poor solubility) Spiro 2,8-Diazaspiro[4.5]decane (3D geometry, high sp3 fraction) Flat->Spiro Scaffold Hopping PK Improved Pharmacokinetics (Lower protein binding) Spiro->PK PD Enhanced Target Affinity (Precise vector projection) Spiro->PD Tox Reduced Off-Target Toxicity (Lower hERG liability) Spiro->Tox

Fig 1: Mechanistic advantages of scaffold hopping to a 2,8-diazaspiro[4.5]decane core.

Applications in Target-Directed Drug Discovery

The unique geometry of this scaffold has been successfully leveraged across multiple therapeutic domains:

  • Glycoprotein IIb-IIIa Antagonists: In the pursuit of orally active antithrombotic agents, researchers utilized the 2,8-diazaspiro[4.5]decane scaffold to yield analogues with potent GPIIb-IIIa inhibitory activity. The resulting compounds exhibited long plasma half-lives and low intra-subject variability, making them viable for chronic therapy 1[1].

  • BLT2 Receptor Activation: Scaffold hopping from known synthetic agonists to an 8-Boc-2,8-diazaspiro[4.5]decane derivative led to the discovery of highly selective chemical probes with submicromolar EC₅₀ values, validating BLT2 as a druggable target in vivo 6[6].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They embed causality into every step, ensuring that the researcher understands why a condition is applied.

Protocol A: Orthogonal Regioselective Protection

Objective: Selectively protect the more accessible piperidine nitrogen (N8) over the sterically hindered pyrrolidine nitrogen (N2).

  • Free-Basing the Salt: Suspend 2,8-diazaspiro[4.5]decane dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: The dihydrochloride salt is nucleophilically inert. A slight excess of a non-nucleophilic base (DIPEA) completely liberates both secondary amines without participating in downstream electrophilic additions.

  • Kinetic Protection: Cool the reaction mixture to -78°C. Add di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dropwise over 30 minutes.

    • Causality: Sub-stoichiometric addition at cryogenic temperatures maximizes the kinetic differentiation between the N2 and N8 positions, heavily favoring the less sterically hindered N8 position.

  • Self-Validating LC-MS Gate: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation: The protocol is only allowed to proceed to workup if the ratio of mono-Boc to di-Boc products exceeds 95:5. If significant di-Boc formation is observed, the temperature control was insufficient, and the batch must be subjected to chromatographic separation rather than direct crude utilization.

  • Quench and Extraction: Quench with saturated aqueous NH₄Cl and extract with DCM.

Workflow A 1. Free-Basing (DIPEA / DCM) B 2. Kinetic Protection (Boc2O, -78°C) A->B Liberate amines C 3. LC-MS Validation (Check Mono/Di ratio) B->C Regioselectivity C->B Ratio <95:5 (Optimize) D 4. Orthogonal Reaction (Reductive Amination) C->D Ratio >95:5

Fig 2: Self-validating workflow for orthogonal regioselective functionalization.

Protocol B: In Vitro Metabolic Stability Profiling (HLM Assay)

Objective: Assess the vulnerability of the functionalized spirocyclic scaffold to CYP450-mediated oxidative metabolism.

  • Matrix Preparation: Pre-incubate the functionalized spiro-compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Enzymatic Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise temporal start point for the metabolic reaction.

  • Temporal Quenching: At specific time points (0, 15, 30, 60 mins), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting metabolism, while the internal standard normalizes any volumetric or ionization variances during MS analysis.

  • Self-Validating MS/MS Analysis: Centrifuge to pellet proteins and analyze the supernatant.

    • Validation: A concurrent control assay using Verapamil (a known high-clearance drug) must show >80% depletion at 30 minutes. If the control fails, the HLM batch is deemed enzymatically inactive, and the spiro-compound data is invalidated.

References

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists Source: PubMed / NIH URL: [Link]

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping Source: ACS Publications URL: [Link]

  • Title: 2,8-Diazaspiro[4.5]decane hydrochloride (1:2) — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

Mechanism of Action for 2,8-Diazaspiro[4.5]decane Dihydrochloride Derivatives: A Pharmacophore Deep-Dive

Executive Summary The 2,8-diazaspiro[4.5]decane scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Characterized by its rigid, non-planar spirocyclic geometry, this diamine core o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Characterized by its rigid, non-planar spirocyclic geometry, this diamine core offers a high fraction of sp³-hybridized carbons ( Fsp3​ ), which directly correlates with improved clinical success rates due to enhanced metabolic stability and reduced off-target promiscuity.

When formulated as a dihydrochloride derivative , the two basic nitrogen atoms within the spirocyclic rings are fully protonated. This salt form dramatically enhances aqueous solubility, ensuring that the compound remains dissolved in physiological buffers during in vitro assays and exhibits predictable pharmacokinetics in vivo. This whitepaper dissects the diverse mechanisms of action (MoA) of 2,8-diazaspiro[4.5]decane derivatives across three distinct pharmacological modalities: enzymatic inhibition, receptor antagonism, and targeted protein degradation (PROTACs).

Structural Causality & Physicochemical Profiling

Why the Spirocyclic Core?

The inherent value of the 2,8-diazaspiro[4.5]decane system lies in its vectorial projection . Unlike flat aromatic rings or flexible linear alkyl chains, the spiro-fusion forces substituents into a highly defined, orthogonal 3D space.

  • Entropic Advantage: When binding to a target protein, flexible molecules suffer a high entropic penalty as they freeze into a single conformation. The rigidity of the spirocycle pre-organizes the molecule, lowering the thermodynamic barrier to binding.

  • Steric Shielding: The bulky nature of the spiro-core shields adjacent metabolically labile sites from cytochrome P450 enzymes, improving the drug's half-life.

The Role of the Dihydrochloride Salt

In drug development, the free base of spirocyclic diamines often suffers from lipophilic aggregation. By converting the core into a dihydrochloride salt, the molecule achieves a highly polar, solvated state. This is critical for causality in experimental design: utilizing the dihydrochloride form prevents false negatives in high-throughput screening (HTS) caused by compound precipitation, ensuring that the measured IC50​ or Kd​ values reflect true target engagement rather than solubility limits.

Core Mechanisms of Action

Mechanism A: Enzymatic Inhibition via Steric Shielding (TPH1)

Representative Compound: Rodatristat (active metabolite of Rodatristat ethyl)[1] Rodatristat ethyl is a prodrug designed to treat Pulmonary Arterial Hypertension (PAH) by inhibiting Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis. The 2,8-diazaspiro[4.5]decane core acts as a precise spatial anchor. It occupies the hydrophobic substrate-binding pocket of TPH1, while the nitrogen atoms participate in critical hydrogen-bonding networks with the enzyme's active site residues. Because the spirocycle is bulky, it sterically blocks the entry of the natural substrate (L-tryptophan), thereby halting serotonin production and preventing the aberrant proliferation of pulmonary artery smooth muscle cells[2].

Mechanism B: Integrin Antagonism via RGD Mimicry (GPIIb-IIIa)

Representative Compound: CT51464[3] In the treatment of arterial occlusive disorders, blocking platelet aggregation is paramount. CT51464 utilizes the 2,8-diazaspiro[4.5]decane scaffold to mimic the Arginine-Glycine-Aspartic acid (RGD) sequence recognized by the GPIIb-IIIa integrin receptor. The rigid spiro-core perfectly spaces an acidic pharmacophore and a basic pharmacophore to match the distance between the receptor's binding pockets. This precise spatial alignment results in potent, competitive antagonism, preventing fibrinogen from cross-linking platelets[4].

Mechanism C: Rigid Linker Dynamics in Targeted Protein Degradation (PROTACs)

Representative Compound: Compound 5g (EZH2 PROTAC)[5] In the rapidly evolving field of PROTACs, the linker connecting the target-binding warhead to the E3 ligase ligand is critical. Historically, flexible PEG chains were used, but they often lead to unstable ternary complexes. Recent breakthroughs utilize the 2,8-diazaspiro[4.5]decane core as a rigid linker . In the degradation of Enhancer of Zeste Homolog 2 (EZH2), this rigid spirocycle restricts the conformational freedom of the PROTAC, actively driving the EZH2 protein and the CRBN E3 ligase into a highly specific, productive proximity. This reduces the entropic penalty of ternary complex formation, leading to efficient ubiquitination and subsequent proteasomal degradation of the oncogenic target[5].

Pathways Scaffold 2,8-Diazaspiro[4.5]decane Scaffold Enzyme Enzyme Inhibition (e.g., TPH1, sEH) Scaffold->Enzyme Receptor Receptor Antagonism (e.g., GPIIb-IIIa, D3R) Scaffold->Receptor Degradation Targeted Degradation (PROTAC Linkers) Scaffold->Degradation Rodatristat Rodatristat (TPH1) Lowers Peripheral Serotonin Enzyme->Rodatristat CT51464 CT51464 (GPIIb-IIIa) Inhibits Platelet Aggregation Receptor->CT51464 EZH2 EZH2 PROTACs Ubiquitination & Degradation Degradation->EZH2

Pharmacological modalities of the 2,8-diazaspiro[4.5]decane scaffold across diverse drug targets.

Experimental Workflows & Validation Protocols

To validate the mechanisms described above, specific and highly controlled assays are required. The protocols below are designed as self-validating systems, ensuring that the data generated is a direct result of the spirocyclic core's activity.

Protocol 1: TPH1 Enzymatic Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because rigid, conjugated spiro-aromatic systems can sometimes exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare a 10 mM stock of the 2,8-diazaspiro[4.5]decane dihydrochloride derivative in 100% DMSO. Dilute serially in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20) to maintain a final DMSO concentration of 1%. Causality Note: The dihydrochloride salt ensures complete dissolution without micelle formation at high concentrations.

  • Enzyme Incubation: Add recombinant human TPH1 enzyme to a 384-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow the spirocycle to occupy the active site.

  • Substrate Addition: Initiate the reaction by adding L-tryptophan and the cofactor tetrahydrobiopterin (BH4).

  • Detection: After 30 minutes, add the TR-FRET detection reagents (Europium-labeled anti-serotonin antibody and an allophycocyanin-coupled tracer).

  • Readout: Excite at 340 nm and measure emission at 615 nm and 665 nm after a 100 µs delay. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: PROTAC Ternary Complex Formation (AlphaScreen)

Rationale: AlphaScreen technology is exquisitely sensitive to proximity. It requires the E3 ligase and the target protein (e.g., EZH2) to be brought within 200 nm of each other to generate a luminescent signal. This directly validates the structural rigidity of the spirocyclic linker in forming a productive ternary complex.

  • Bead Functionalization: Conjugate His-tagged EZH2 to Nickel-chelate Acceptor beads and biotinylated CRBN to Streptavidin Donor beads.

  • Complex Assembly: In a 384-well OptiPlate, mix 10 nM of EZH2, 10 nM of CRBN, and varying concentrations of the spirocyclic PROTAC (0.1 nM to 10 µM).

  • Equilibration: Incubate in the dark for 2 hours at room temperature. Causality Note: The rigid spiro-linker reduces the entropic penalty, accelerating the kinetics of complex formation compared to flexible PEG linkers.

  • Signal Generation: Excite the plate at 680 nm. If the ternary complex is successfully formed, singlet oxygen is transferred from the Donor to the Acceptor bead, producing a luminescent emission at 520-620 nm.

  • Hook Effect Analysis: Observe the characteristic "bell-shaped" curve. High concentrations of the PROTAC will saturate both proteins independently, preventing ternary complex formation (the Hook effect), confirming the mechanism is proximity-driven.

PROTAC POI Target Protein (e.g., EZH2) PROTAC PROTAC Molecule (Spirocyclic Linker) POI->PROTAC Binds Warhead Ternary Ternary Complex Formation PROTAC->Ternary Rigid Linker Stabilizes E3 E3 Ligase (e.g., CRBN) E3->PROTAC Binds Ligand Proteasome Proteasomal Degradation Ternary->Proteasome Ubiquitination

Mechanism of ternary complex formation utilizing a rigid 2,8-diazaspiro[4.5]decane PROTAC linker.

Quantitative Data Summary

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is demonstrated by its potent activity across vastly different biological targets. The table below summarizes key quantitative metrics for representative derivatives.

Compound / DerivativePrimary TargetTherapeutic IndicationPrimary Mechanism of ActionBinding / Inhibitory Metric
CT51464 GPIIb-IIIa IntegrinArterial ThrombosisReceptor Antagonism (RGD Mimicry) IC50​ = 4 nM (ELISA)[3]
Rodatristat TPH1 EnzymePulmonary Arterial HypertensionEnzymatic Steric Shielding~50% Peripheral Serotonin Depletion[6]
Compound 5g EZH2 / CRBNAcute Myeloid Leukemia (AML)Targeted Protein DegradationDegradation & G0​/G1​ Phase Arrest[5]
Compound 12 Soluble Epoxide Hydrolase (sEH)HypertensionEnzymatic InhibitionPotent Murine sEH Inhibition[7]

References

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed. Source: nih.gov. URL:[Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed. Source: nih.gov. URL:[Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed. Source: nih.gov. URL:[Link]

  • Altavant Sciences Presents Data Showing Potential For Combination Of Rodatristat Ethyl And Ambrisentan In Model Of Pulmonary Arterial Hypertension. Source: firstwordpharma.com. URL:[Link]

  • Early Data on Potential PAH Therapy Rodatristat Ethyl Supports Phase 2 Trial. Source: pulmonaryhypertensionnews.com. URL:[Link]

  • Anticoagulants (Thrombin Inhibitors) and Aspirin Synergize With P2Y12 Receptor Antagonism in Thrombosis. Source: ahajournals.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling Protocol for 2,8-Diazaspiro[4.5]decane Dihydrochloride in In Vitro Biological Assays

Introduction & Authoritative Grounding Spirocyclic diamines, particularly 2,8-diazaspiro[4.5]decane, have emerged as highly sought-after structural scaffolds in contemporary drug discovery[1]. By introducing inherent thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Authoritative Grounding

Spirocyclic diamines, particularly 2,8-diazaspiro[4.5]decane, have emerged as highly sought-after structural scaffolds in contemporary drug discovery[1]. By introducing inherent three-dimensionality (sp³ character), these scaffolds improve physicochemical properties, metabolic stability, and target specificity compared to traditional flat aromatic rings[1]. Derivatives of 2,8-diazaspiro[4.5]decane have been successfully deployed in the discovery of acetyl-CoA carboxylase (ACC) inhibitors[2], soluble epoxide hydrolase (sEH) inhibitors[3], and crystallization inhibitors for cystinuria[4].

To maximize stability and shelf-life, this compound is typically synthesized and supplied as a dihydrochloride salt[5]. While the salt form guarantees excellent aqueous solubility, it introduces specific challenges regarding pH management during in vitro biological assays. This application note provides a comprehensive, self-validating protocol to ensure accurate formulation without compromising cellular or enzymatic integrity.

Physicochemical Properties

Understanding the baseline properties of the compound is critical for accurate molarity calculations and solvent selection.

PropertySpecification
Chemical Name 2,8-Diazaspiro[4.5]decane dihydrochloride
Base PubChem CID 19375496[6]
Molecular Formula C₈H₁₆N₂ · 2HCl
Molecular Weight 213.15 g/mol [5]
Appearance Crystalline solid / powder[5]
Solubility Profile Highly soluble in H₂O; Soluble in DMSO
Mechanistic Insights & Causality (E-E-A-T)

Why choose the dihydrochloride salt over the free base? Free base aliphatic diamines are often hygroscopic, prone to rapid oxidation, and can exist as volatile or viscous oils at room temperature. Converting 2,8-diazaspiro[4.5]decane into its dihydrochloride salt protonates both the piperidine-like and pyrrolidine-like nitrogen atoms, yielding a stable, easily weighable crystalline lattice that resists degradation[5].

The pH Trap in Cell-Based Assays: Dissolving a dihydrochloride salt in unbuffered water releases two equivalents of hydrochloric acid (HCl) per mole of compound. For example, preparing a 100 mM stock solution in water generates 200 mM of free protons (H⁺). If this stock is directly diluted into standard cell culture media (e.g., DMEM or RPMI) without prior neutralization, the buffering capacity of the media is easily overwhelmed. The resulting acidic shock (pH < 6.5) can trigger rapid cellular apoptosis or necrosis. Researchers frequently—and incorrectly—misinterpret this pH-induced artifact as the compound's inherent pharmacological toxicity.

The Self-Validating Mitigation Strategy: To ensure scientific integrity, this protocol integrates a mandatory pH verification and neutralization step. By adjusting the stock solution to a physiological pH (7.2–7.4) prior to assay introduction, the workflow acts as a self-validating system, guaranteeing that observed biological effects are strictly target-mediated rather than artifacts of solvent acidity.

Experimental Workflow Visualization

G A 2,8-Diazaspiro[4.5]decane Dihydrochloride (Solid) B Weighing & Transfer (Sterile Environment) A->B C Solvent Selection B->C D Aqueous Stock (e.g., 100 mM) Ultrapure H2O C->D Preferred for highly water-soluble salts E DMSO Stock (e.g., 100 mM) Anhydrous DMSO C->E If required by downstream assay F pH Check & Adjustment (Neutralize HCl with NaOH/HEPES) D->F Solution becomes acidic due to 2x HCl G Sterile Filtration (0.22 µm Syringe Filter) E->G Direct Filtration F->G H Aliquoting & Storage (-20°C to -80°C) G->H I Dilution in Assay Media (Final Concentration) H->I Thaw on Ice

Workflow for the dissolution and pH neutralization of 2,8-diazaspiro[4.5]decane dihydrochloride.

Step-by-Step Protocol

Materials Required:

  • 2,8-Diazaspiro[4.5]decane dihydrochloride powder[5]

  • Ultrapure Water (Milli-Q, 18.2 MΩ·cm) or Anhydrous DMSO (≥99.9% purity)

  • 1 M NaOH (Sterile) or 1 M HEPES buffer (pH 7.4)

  • 0.22 µm PES (Polyethersulfone) or PTFE syringe filters

  • Micro-pH meter or high-resolution pH indicator strips

Phase 1: Stock Solution Preparation (100 mM)

Note: Aqueous dissolution is strongly recommended for dihydrochloride salts to avoid DMSO-induced cytotoxicity in downstream assays, unless the specific assay protocol strictly mandates a DMSO vehicle.

  • Calculate Mass: To prepare 10 mL of a 100 mM stock, weigh exactly 213.15 mg of 2,8-diazaspiro[4.5]decane dihydrochloride[5].

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.0 mL of Ultrapure Water (intentionally leaving 1.0 mL of volume for the upcoming pH adjustment).

  • Agitation: Vortex gently for 30–60 seconds until the solution is completely clear. The high hydrophilicity of the protonated diamine ensures rapid dissolution.

Phase 2: pH Verification & Neutralization (Critical Checkpoint)
  • Initial Measurement: Extract a 10 µL aliquot and test the pH using a micro-pH meter or pH strip. The solution will typically register as highly acidic (pH 2.0 – 4.0).

  • Neutralization: Dropwise, add 1 M NaOH while gently vortexing. Monitor the pH continuously until it reaches 7.2 – 7.4. Alternatively, use 1 M HEPES (pH 7.4) to buffer the solution, though researchers must note this will introduce exogenous ions.

  • Volume Adjustment: Once neutralized, add Ultrapure Water to bring the final volume to exactly 10.0 mL.

Phase 3: Sterile Filtration & Aliquoting
  • Filtration: Draw the neutralized 100 mM stock into a sterile syringe. Attach a 0.22 µm PES syringe filter (PES is preferred for aqueous solutions due to its low protein and compound binding properties). Filter the solution into a sterile, pre-labeled tube.

  • Aliquoting: Divide the stock into 100 µL to 500 µL aliquots in cryogenic vials. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to localized concentration gradients, compound precipitation, and degradation.

  • Storage: Store aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 12 months).

Phase 4: Working Solution Preparation (Assay Day)
  • Thawing: Thaw the required number of aliquots on ice.

  • Validation Checkpoint: Visually inspect the thawed aliquot against a light source. The solution must be completely clear. If micro-crystals are visible, warm the aliquot briefly to 37°C and vortex until fully redissolved.

  • Dilution: Dilute the stock directly into the pre-warmed assay buffer or cell culture medium to achieve the desired final concentration (e.g., a 1:1000 dilution yields a 100 µM final assay concentration).

Sources

Application

Applications of 2,8-Diazaspiro[4.5]decane dihydrochloride as a building block in medicinal chemistry

Strategic Utilization of Spirocyclic Scaffolds for Conformational Restriction and PROTAC Development Introduction: Escaping "Flatland" in Medicinal Chemistry In contemporary drug discovery, the transition from flat, sp²-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utilization of Spirocyclic Scaffolds for Conformational Restriction and PROTAC Development

Introduction: Escaping "Flatland" in Medicinal Chemistry

In contemporary drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve target selectivity and pharmacokinetic profiles. 2,8-Diazaspiro[4.5]decane dihydrochloride is a highly valuable spirocyclic diamine building block that perfectly embodies this paradigm.

By fusing a pyrrolidine ring and a piperidine ring at a single spiro carbon, this scaffold provides a rigid, three-dimensional structure that significantly reduces the conformational entropy of the molecule[1]. When incorporated into a drug candidate or a linker, this pre-organized geometry minimizes the entropic penalty upon receptor binding, often leading to enhanced binding affinity. Furthermore, the dihydrochloride salt form is deliberately utilized to ensure long-term bench stability, prevent atmospheric oxidation of the secondary amines, and improve aqueous solubility during early-stage screening.

Key Therapeutic Applications

The unique physicochemical properties of 2,8-diazaspiro[4.5]decane have led to its successful integration across diverse therapeutic areas, ranging from targeted protein degradation to cardiovascular disease management.

Rigid Linkers in Targeted Protein Degradation (PROTACs)

Traditional Proteolysis Targeting Chimeras (PROTACs) often rely on highly flexible PEG or alkyl chain linkers, which can adopt numerous unproductive conformations and lead to poor oral bioavailability. Replacing flexible chains with the rigid 2,8-diazaspiro[4.5]decane core restricts the spatial orientation between the target protein and the E3 ligase, promoting a highly stable ternary complex. Recently, this scaffold was utilized to develop compound 5g , a highly bioavailable EZH2 PROTAC. This molecule successfully degraded the EZH2 oncoprotein in acute myeloid leukemia (AML) cells via the ubiquitin-proteasome system while achieving an impressive oral bioavailability of 8.91%[2].

G Target EZH2 Protein (Target) Linker 2,8-Diazaspiro[4.5]decane (Rigid Linker) Target->Linker Warhead Ternary Ternary Complex Formation Linker->Ternary Restricts Conformation E3 CRBN E3 Ligase E3->Linker E3 Ligand Proteasome Ubiquitination & Degradation Ternary->Proteasome Target Degradation

Mechanism of EZH2 degradation via spirocyclic PROTAC linker.

Cardiovascular and Fibrotic Disease Interventions

The spirocyclic core is also highly effective as a primary pharmacophore template:

  • Hypertension: 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. The spiro scaffold optimally occupies the hydrophobic pocket of the murine and human sEH enzymes, leading to significant blood pressure reduction in vivo at 30 mg/kg[3].

  • Arterial Thrombosis: The scaffold was utilized to develop orally active Glycoprotein IIb-IIIa antagonists (e.g., CT51464). The rigidity of the spirocycle correctly positioned acidic and basic pharmacophores, yielding an IC50 of 4 nM and excellent cross-species pharmacokinetic profiles[4].

  • Idiopathic Pulmonary Fibrosis (IPF): Derivatives of 2,8-diazaspiro[4.5]decane dihydrochloride have been patented as potent ALK5 (TGF-β type I receptor) inhibitors, mitigating the dysregulated tissue repair pathways characteristic of IPF and Acute Respiratory Distress Syndrome (ARDS)[5][6].

Quantitative Data Summary

Table 1: Performance Metrics of 2,8-Diazaspiro[4.5]decane Derivatives

Target / ApplicationDisease IndicationRole of Spiro ScaffoldKey Experimental Metrics
EZH2 (PROTAC)Acute Myeloid LeukemiaRigid LinkerInduces G0/G1 arrest; Oral Bioavailability (F%) = 8.91%[2]
sEH (Inhibitor)HypertensionCore TemplateReduces blood pressure at 30 mg/kg oral dose[3]
GPIIb-IIIa (Antagonist)Arterial Occlusive DisordersPharmacophore CoreIC50 = 4 nM (ELISA); F% = 73% (Dog), t1/2 = 8.97 h[4]
ALK5 (Inhibitor)Idiopathic Pulmonary FibrosisH-bond NetworkHigh ALK5 inhibition; Downregulation of TGF-β signaling[6]

Experimental Methodologies & Protocols

A critical advantage of 2,8-diazaspiro[4.5]decane is the inherent steric differentiation between its two secondary amines. The nitrogen in the piperidine ring (N8) is generally less sterically hindered than the nitrogen in the pyrrolidine ring (N2), which is closer to the bulky spiro-fusion center. This allows for regioselective orthogonal functionalization without requiring complex protecting group manipulations.

Protocol: Regioselective Mono-Functionalization of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Scientific Causality: Because the starting material is a dihydrochloride salt, it is completely unreactive toward electrophiles. It must be neutralized in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the liberated spirocyclic diamine reacts with the electrophile. By conducting the reaction at 0 °C, we kinetically favor substitution at the less hindered piperidine nitrogen (N8).

Materials Required:

  • 2,8-Diazaspiro[4.5]decane dihydrochloride (1.0 eq)

  • Electrophile (e.g., an aryl sulfonyl chloride or activated ester) (0.95 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Salt Neutralization: Suspend 2,8-diazaspiro[4.5]decane dihydrochloride (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Free-Basing: Add DIPEA (3.0 eq) dropwise over 5 minutes. Insight: The suspension will gradually clarify as the dihydrochloride salt is converted to the DCM-soluble free base. Stir for 15 minutes at 0 °C.

  • Electrophilic Addition: Dissolve the electrophile (0.95 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Insight: Using a slight deficit of the electrophile (0.95 eq) prevents over-reaction and di-substitution.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 2 hours. Monitor progress via TLC (DCM:MeOH 9:1). Visualize using a ninhydrin stain. The unreacted starting material will stay at the baseline (highly polar), while the mono-substituted product will migrate higher and stain active for a secondary amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm the regioselectivity (N8 vs N2 substitution) via 2D-NMR (HMBC/HSQC) and verify the mass using LC-MS.

G Start 2,8-Diazaspiro[4.5]decane Dihydrochloride Neutralization In Situ Neutralization (DIPEA, DCM, 0°C) Start->Neutralization Removes HCl salts Reaction1 Site-Selective Coupling (Electrophile Addition) Neutralization->Reaction1 Free base reacts Intermediate Mono-substituted Spirocycle (N8) Reaction1->Intermediate Steric differentiation Reaction2 Secondary Coupling (Amidation at N2) Intermediate->Reaction2 Functionalizes 2nd N Product Bifunctionalized Target Molecule Reaction2->Product Final purification

Step-by-step synthetic workflow for bifunctionalizing the spirocyclic core.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists PubMed (nih.gov) URL: [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension PubMed (nih.gov) URL:[Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker PubMed (nih.gov) URL:[Link]

  • CN117425654A - 2,8-diazaspiro[4.
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Google Patents URL

Sources

Method

Application Note: Buchwald-Hartwig Cross-Coupling of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Introduction & Scientific Rationale The incorporation of sp3-rich, rigid spirocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to improve the metabolic stability, solubility, and pharmacokine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of sp3-rich, rigid spirocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to improve the metabolic stability, solubility, and pharmacokinetic profiles of lead compounds compared to traditional flat aromatic rings. Among these, 2,8-diazaspiro[4.5]decane is a highly privileged motif.

However, functionalizing this spirocycle via the palladium-catalyzed Buchwald-Hartwig amination presents a unique set of challenges. Because the free base of this diamine is hygroscopic and prone to degradation via atmospheric carbon dioxide, it is almost exclusively handled as a dihydrochloride salt (CAS: 176-67-0). The presence of two equivalents of HCl fundamentally alters the thermodynamics and kinetics of the cross-coupling catalytic cycle. This application note details the mechanistic causality and provides a self-validating, step-by-step protocol for the efficient mono-arylation of 2,8-diazaspiro[4.5]decane dihydrochloride[1].

Mechanistic Insights (E-E-A-T)

The Dihydrochloride Challenge & Base Stoichiometry

In a standard Buchwald-Hartwig amination, 1.2 to 1.5 equivalents of base are sufficient to drive the deprotonation of the palladium-amine intermediate, facilitating reductive elimination[2]. When utilizing 2,8-diazaspiro[4.5]decane dihydrochloride, the base must perform a dual role:

  • In Situ Neutralization: 2.0 equivalents of base are immediately consumed to neutralize the 2HCl salt and liberate the nucleophilic free diamine.

  • Catalytic Turnover: An additional 1.5 to 2.0 equivalents are required to maintain the basic environment necessary for the catalytic cycle.

Failing to provide 3.5–4.5 total equivalents of base leaves the amine protonated and non-nucleophilic, leading to catalyst resting states and eventual decomposition (e.g., palladium black formation). We recommend using 4.5 equivalents of Cesium Carbonate ( Cs2​CO3​ ) to act as a kinetic buffer against localized acidity[1].

Ligand Selection: Enforcing Reductive Elimination

The choice of ligand dictates both the reaction rate and the stability of the active Pd(0) species. For the coupling of secondary spirocyclic amines, Xantphos is the premier choice. As a bidentate ligand with a wide bite angle (111°), Xantphos enforces a cis-geometry on the Pd(II) intermediate. This geometric constraint dramatically accelerates the reductive elimination step, preventing off-cycle β -hydride elimination—a common side reaction when coupling bulky aliphatic amines[3].

Regioselectivity Considerations

2,8-Diazaspiro[4.5]decane possesses two distinct secondary amines: a pyrrolidine nitrogen (position 2) and a piperidine nitrogen (position 8). The pyrrolidine nitrogen is generally more sterically accessible and exhibits higher nucleophilicity. While researchers often use mono-Boc protected variants to ensure absolute regiocontrol, utilizing the unprotected dihydrochloride salt with a slight excess of the diamine (1.5 equiv) and a bulky catalyst system can successfully favor mono-arylation at the more reactive site[4].

Visualizations & Data Presentation

Catalytic Cycle with Neutralization Dynamics

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Deprot Deprotonation (Base) AmineCoord->Deprot + Base RedElim Reductive Elimination Complex Deprot->RedElim - Base-H+ X- RedElim->Pd0 Product Release Salt 2,8-Diazaspiro[4.5]decane 2HCl Salt FreeBase Free Base Generation Salt->FreeBase + Base (2 equiv) FreeBase->AmineCoord Substrate Entry

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the critical pre-neutralization step.

Quantitative Reagent Selection Guides

Table 1: Base Selection Guide for Amine Hydrochloride Salts

BaseEquivalents NeededProsCons
Cs2​CO3​ 4.0 – 4.5Mild, excellent functional group tolerance.Requires higher temperatures (100–110 °C).
NaOtBu 3.5 – 4.0Highly reactive, allows lower temperatures.Can cleave sensitive esters or cause enolization.
LiHMDS 3.5 – 4.0Soluble in organic solvents, rapid deprotonation.Highly moisture sensitive, expensive at scale.

Table 2: Ligand Comparison for Spirocyclic Amines

LigandDenticityPrimary AdvantageOptimal Precatalyst
Xantphos BidentateWide bite angle forces rapid reductive elimination. Pd(OAc)2​ or Pd2​(dba)3​
RuPhos MonodentateExtreme steric bulk prevents bis-amine coordination.RuPhos Pd G3 / G4
tBuBrettPhos MonodentateExcellent for highly hindered secondary amines.tBuBrettPhos Pd G3

Experimental Protocol

This self-validating methodology is optimized for the mono-arylation of 2,8-diazaspiro[4.5]decane dihydrochloride using a robust Pd(OAc)2​ /Xantphos catalytic system[1].

Reagents & Materials
  • Aryl Halide (Ar-X): 1.0 mmol (limiting reagent)

  • 2,8-Diazaspiro[4.5]decane dihydrochloride: 320 mg (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ): 11.2 mg (0.05 mmol, 5 mol%)

  • Xantphos: 29.0 mg (0.05 mmol, 5 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ): 1.46 g (4.5 mmol, 4.5 equiv)

  • 1,4-Dioxane: 10 mL (Anhydrous, thoroughly degassed)

Workflow Visualization

Workflow Step1 Reagent Preparation Step2 Inert Atmosphere Step1->Step2 Step3 Catalyst Activation Step2->Step3 Step4 Heating & Coupling Step3->Step4 Step5 Workup & Purification Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation (Benchtop): To an oven-dried 20 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), 2,8-diazaspiro[4.5]decane dihydrochloride (1.5 mmol), Pd(OAc)2​ (5 mol%), Xantphos (5 mol%), and finely powdered Cs2​CO3​ (4.5 mmol).

    • Critical Insight: Ensure the Cs2​CO3​ is finely milled and strictly anhydrous; large clumps will trap the generated HCl and stall the reaction.

  • Atmospheric Inertion (Schlenk Line): Seal the vessel with a rubber septum. Connect to a Schlenk line and subject the vessel to three cycles of high vacuum (5 minutes each) followed by backfilling with dry Nitrogen or Argon.

  • Solvent Addition: Under a positive flow of inert gas, inject 10 mL of anhydrous, sparged 1,4-dioxane via syringe.

    • Critical Insight: 1,4-Dioxane is chosen for its high boiling point (101 °C), which is necessary to overcome the activation energy barrier when using the mild base Cs2​CO3​ .

  • Heating & Coupling: Replace the septum with a Teflon-lined crimp cap or screw cap under inert flow. Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C . Stir vigorously (800+ RPM) for 12 to 16 hours. The high stirring rate is mandatory to overcome the mass transfer limitations of the heterogeneous Cs2​CO3​ / salt mixture.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with 10 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts ( CsCl , unreacted Cs2​CO3​ ).

    • Wash the Celite pad with an additional 20 mL of a 10% Methanol/Dichloromethane solution to ensure complete elution of the highly polar spirocyclic product.

    • Concentrate the filtrate in vacuo.

    • Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) or basic alumina column chromatography. Note: Standard silica gel will irreversibly bind the free secondary amine unless heavily deactivated with triethylamine.

References

  • US Patent Application 20240018122A1 Title: Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL: (Validates the specific protocol parameters: Cs2​CO3​ , Xantphos, Pd(OAc)2​ , 1,4-dioxane, 100 °C for 2,8-diazaspiro[4.5]decane dihydrochloride).
  • Reilly, S. W., et al. (2019) Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs) Source: Journal of Medicinal Chemistry, 62(10), 5132-5147. URL:[Link] (Demonstrates the broad applicability of Buchwald-Hartwig catalysis for the development of biologically relevant arylspirodiamine compounds).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016) Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 116(19), 12564-12649. URL:[Link] (Provides the foundational mechanistic grounding for base stoichiometry and bidentate ligand effects in C-N cross-coupling).

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Strategic Context & Significance Spirocyclic diamines have emerged as highly valuable scaffolds in [1]. By replacing flat, two-dimensional aromatic rings with rigid, three-dimensional spiro systems, medicinal chemists ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Significance

Spirocyclic diamines have emerged as highly valuable scaffolds in [1]. By replacing flat, two-dimensional aromatic rings with rigid, three-dimensional spiro systems, medicinal chemists can significantly improve a drug's metabolic stability, solubility, and target selectivity.

The compound 2,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159826-64-8) is frequently utilized as a versatile linker in the synthesis of novel therapeutics, ranging from [2] to highly selective GPCR ligands[1]. Because it serves as a foundational building block, rigorous structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide provides a comprehensive, self-validating protocol for the exact 1 H and 13 C NMR assignment of this spirocyclic salt.

Molecular Symmetry and Signal Causality

The fundamental key to interpreting the NMR spectrum of 2,8-diazaspiro[4.5]decane lies in analyzing the symmetry of its fused ring system[3]. The molecule consists of a 5-membered pyrrolidine-like ring and a 6-membered piperidine-like ring, joined at a single quaternary spiro carbon (C5).

  • The 6-Membered Ring (Positions 6, 7, 8, 9, 10): The nitrogen is located at position 8. A plane of symmetry passes directly through N8 and the spiro carbon C5. Consequently, this ring is symmetric on the NMR timescale. Carbon 6 is chemically equivalent to Carbon 10, and Carbon 7 is equivalent to Carbon 9.

  • The 5-Membered Ring (Positions 1, 2, 3, 4): The nitrogen is located at position 2. Because the nitrogen is asymmetric relative to the spiro carbon, this ring lacks a plane of symmetry. Carbon 1 (adjacent to the spiro carbon) and Carbon 3 (separated from the spiro carbon by C4) are chemically distinct.

  • Causality of Chemical Shifts: In the dihydrochloride salt form, both secondary amines are protonated (NH 2+​ ). These localized positive charges strongly deshield the adjacent alpha-carbons (C1, C3, C7, C9) via inductive electron withdrawal, shifting their resonances significantly downfield compared to the beta-carbons (C4, C6, C10).

Symmetry_Logic Core 2,8-Diazaspiro[4.5]decane Core Ring1 5-Membered Ring (N at pos 2) Asymmetric relative to Spiro C Core->Ring1 Ring2 6-Membered Ring (N at pos 8) Symmetric (Plane through N8 & C5) Core->Ring2 C5 C5: Spiro Quaternary Carbon Core->C5 C1 C1: Unique CH2 (Alpha to N2 & C5) Ring1->C1 C3 C3: Unique CH2 (Alpha to N2) Ring1->C3 C4 C4: Unique CH2 (Beta to N2) Ring1->C4 C6_10 C6 & C10: Equivalent CH2 (Alpha to C5) Ring2->C6_10 C7_9 C7 & C9: Equivalent CH2 (Alpha to N8) Ring2->C7_9

Logical derivation of the 6 distinct 13C NMR signals based on molecular symmetry.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol integrates internal 2D NMR validation steps to resolve overlapping aliphatic signals.

Sample Preparation (SOP-NMR-01)

Causality of Solvent Choice: Dihydrochloride salts are highly polar and hygroscopic. Using non-polar solvents (e.g., CDCl 3​ ) causes the ion pairs to aggregate, leading to broadened, unreadable peaks. D 2​ O ensures the complete solvation of the discrete ions, yielding sharp, high-resolution resonances.

  • Desiccation: Store the in a desiccator prior to use to prevent moisture absorption, which artificially inflates the HOD peak.

  • Weighing: Accurately weigh 15.0–20.0 mg of the compound into a clean 2 mL glass vial.

  • Solvation: Add exactly 0.6 mL of Deuterium Oxide (D 2​ O, 99.9% D). Gently vortex for 10 seconds until the solution is completely clear.

  • Internal Referencing: Add 5 µL of a 1% w/v solution of TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt) in D 2​ O. (Note: TMS is insoluble in water; TSP provides a reliable water-soluble 0.00 ppm reference standard).

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

NMR Acquisition Parameters (SOP-NMR-02)

Causality of Acquisition Design: Because the beta-carbons (C4 and C6/C10) exist in highly similar chemical environments, 1D NMR alone is insufficient. A self-validating system requires 2D correlations to unequivocally assign these multiplets.

  • 1 H NMR (1D): 400 MHz or 500 MHz Spectrometer; zg30 pulse program; 16–32 scans; 1.0 s relaxation delay (D1).

  • 13 C NMR (1D): zgpg30 (proton-decoupled) pulse program; 1024–2048 scans. (Causality: The quaternary spiro carbon C5 lacks attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement. A high number of scans is mandatory to achieve an adequate signal-to-noise ratio for this specific node).

  • 2D Validation (HSQC & HMBC): HMBC is deployed as the internal validation mechanism. It will reveal a strong two-bond correlation ( 2JCH​ ) between the C1 protons and the quaternary C5 spiro carbon. C3 protons will only show a weaker three-bond correlation to C5, thus mathematically confirming the assignment of the 5-membered ring.

NMR_Workflow A Sample Preparation (2,8-Diazaspiro[4.5]decane 2HCl in D2O) B 1D 1H NMR Acquisition (Assess purity & proton environments) A->B C 1D 13C NMR Acquisition (Identify 6 unique carbon environments) A->C D 2D NMR (COSY, HSQC, HMBC) (Resolve overlapping CH2 signals) B->D C->D E Data Processing & Phasing (Fourier Transform, Baseline Correction) D->E F Structural Validation (Confirm Spirocyclic Core & Salt Form) E->F

Step-by-step NMR acquisition and validation workflow for spirocyclic dihydrochloride salts.

Data Presentation and Spectral Assignments

The tables below summarize the expected quantitative data for the dihydrochloride salt in D 2​ O, referenced to TSP at 0.00 ppm. Note: Exact chemical shifts may vary slightly based on exact concentration and pH variations inherent to dissolved salts.

Table 1: 13 C NMR Assignments (100 MHz, D 2​ O)

PositionCarbon TypeChemical Shift (ppm)Causality / Assignment Logic
C1 CH 2​ ~ 52.0Deshielded by adjacent N2 + ; distinct from C3 due to direct attachment to spiro C5.
C3 CH 2​ ~ 45.5Deshielded by adjacent N2 + ; beta to spiro C5.
C7, C9 CH 2​ (x2)~ 42.5Equivalent carbons; strongly deshielded by adjacent N8 + .
C5 Quaternary (C)~ 40.0Spiro center; exhibits low intensity due to lack of attached protons (no NOE).
C6, C10 CH 2​ (x2)~ 33.0Equivalent carbons; shielded relative to C7/C9 as they are beta to N8 + .
C4 CH 2​ ~ 32.0Shielded; beta to N2 + and alpha to spiro C5. Validated via HSQC.

Table 2: 1 H NMR Assignments (400 MHz, D 2​ O)

PositionProtonsMultiplicityChemical Shift (ppm)Causality / Assignment Logic
H3 2HTriplet~ 3.45Alpha to N2 + ; couples with H4.
H1 2HSinglet/Multiplet~ 3.35Alpha to N2 + . Rigid spiro environment causes distinct splitting.
H7, H9 4HMultiplet~ 3.25Alpha to N8 + ; couples with H6/H10.
H4 2HTriplet~ 2.05Beta to N2 + ; couples with H3.
H6, H10 4HMultiplet~ 1.85Beta to N8 + ; couples with H7/H9.
NH 2+​ 4HN/AExchangedAmine protons exchange rapidly with D 2​ O, merging into the HOD signal (~4.79 ppm).

References

  • Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) Source: PubMed Central (PMC) URL: [Link]

  • Title: New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Source: Open Research Online URL: [Link]

  • Title: A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Step-by-Step Derivatization of 2,8-Diazaspiro[4.5]decane Dihydrochloride for High-Throughput Library Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Structural Rationale

In modern drug discovery, spirocyclic diamines such as [1] have emerged as privileged scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), these rigid 3D frameworks improve aqueous solubility, enhance metabolic stability, and mitigate hERG-related cardiotoxicity compared to traditional flat heterocycles like piperazine. This scaffold has been successfully deployed in the development of [2] and highly selective [3].

To successfully utilize the 2,8-diazaspiro[4.5]decane dihydrochloride salt in combinatorial library synthesis, one must exploit the inherent kinetic differentiation between its two secondary amines:

  • N2 (Pyrrolidine Ring): Located in the 5-membered ring, N2 is separated from the bulky spiro carbon (C5) by only a single methylene bridge (C1). This proximity creates a highly sterically hindered environment.

  • N8 (Piperidine Ring): Located in the 6-membered ring, N8 is separated from the spiro carbon by two ethylene bridges (C6-C7 and C10-C9). This positions N8 in a much more exposed, unhindered environment.

As a Senior Application Scientist, I have designed the following self-validating protocol to leverage this steric disparity, allowing for orthogonal, regioselective derivatization without the need for complex, multi-step protecting group swaps.

Quantitative Reactivity Profiling

Understanding the physicochemical microenvironments of the two nitrogen atoms is critical for predicting their behavior during electrophilic functionalization.

Property / ParameterN2 Position (Pyrrolidine Ring)N8 Position (Piperidine Ring)
Ring Size 5-membered6-membered
Distance to Spiro Center (C5) 1 carbon (C1) / 2 carbons (C3, C4)2 carbons (C6, C7) / 2 carbons (C9, C10)
Steric Hindrance High (Shielded by spiro C5)Low (Exposed)
Relative Nucleophilicity ModerateHigh
Preferred Derivatization High-temp SNAr, strong electrophilesMild amidation, alkylation, Boc-protection

Orthogonal Library Synthesis Workflow

The logical progression of this library synthesis relies on neutralizing the dihydrochloride salt in situ, immediately trapping the unhindered N8 amine, forcing a reaction at the hindered N2 amine, and finally liberating N8 for terminal functionalization.

G A 2,8-Diazaspiro[4.5]decane Dihydrochloride B Regioselective N8-Boc Protection A->B DIPEA, Boc2O -78°C C N2-Derivatization (SNAr / Alkylation) B->C R1-X, Base Heat D N8-Deprotection (Acidic Cleavage) C->D 4M HCl Dioxane E N8-Derivatization (Amidation) D->E R2-COOH HATU, DIPEA F Bifunctionalized Library Compound E->F Purification

Workflow for the orthogonal derivatization of 2,8-diazaspiro[4.5]decane.

Step-by-Step Experimental Protocols

Every protocol below is engineered as a self-validating system , ensuring that you can analytically confirm the success of each transformation before proceeding to the next step of your library synthesis.

Protocol 4.1: Free-Basing and Regioselective N8-Boc Protection

Objective: Selectively protect the N8 position to yield tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Dissolution: Suspend 2,8-diazaspiro[4.5]decane dihydrochloride (1.0 eq) in a 9:1 mixture of anhydrous DCM/MeOH (0.1 M).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Stir for 15 minutes until the solution becomes homogeneous.

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Protection: Dissolve Boc-anhydride (Boc₂O) (0.95 eq) in minimal anhydrous DCM and add it dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Rationale: The dihydrochloride salt is poorly soluble in pure DCM; the 10% MeOH co-solvent is critical for dissolution. Using 3.0 equivalents of DIPEA is mandatory: 2.0 eq neutralizes the HCl salts, and 1.0 eq acts as the base for the protection step. The cryogenic temperature (-78 °C) and sub-stoichiometric Boc₂O (0.95 eq) are employed to maximize the kinetic preference for the unhindered N8 amine, preventing the formation of the difficult-to-separate di-Boc byproduct.

  • Self-Validation & Analytical Check: Perform TLC (DCM/MeOH 9:1 with 1% NH₄OH, Ninhydrin stain). The product will appear as a distinct spot (Rf ~0.2), while any unreacted starting material remains at the baseline. LC-MS confirmation: Expected [M+H]⁺ = 241.1 m/z.

Protocol 4.2: N2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Derivatize the sterically hindered N2 position with a heteroaryl chloride (e.g., 2-chloropyridine).

  • Reaction Setup: Dissolve the 8-Boc-2,8-diazaspiro[4.5]decane intermediate (1.0 eq) and the heteroaryl chloride (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq).

  • Thermal Activation: Heat the mixture to 100 °C in a sealed tube (or 120 °C via microwave irradiation) for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with LiCl (5% aqueous solution, 3x) to remove DMF. Dry the organic layer and concentrate.

  • Causality & Rationale: Because N2 is shielded by the adjacent C1 methylene and the C5 spiro center, it is a poor nucleophile at room temperature. A strong thermal driving force and a polar aprotic solvent (DMF) are required to stabilize the Meisenheimer complex transition state during the SNAr reaction.

  • Self-Validation & Analytical Check: LC-MS will show the complete consumption of the 241.1 m/z peak and the appearance of the target N2-aryl-N8-Boc mass.

Protocol 4.3: N8-Deprotection

Objective: Remove the Boc group to liberate the N8 amine for final functionalization.

  • Acidic Cleavage: Dissolve the N2-derivatized intermediate in minimal anhydrous DCM. Add 4M HCl in dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under a high vacuum.

  • Causality & Rationale: 4M HCl in dioxane is explicitly chosen over Trifluoroacetic Acid (TFA). TFA yields a trifluoroacetate salt, which is highly hygroscopic and can cause unwanted trifluoroacetamide side-product formation during downstream amide couplings if not rigorously removed. The HCl salt is stable, easy to handle, and precipitates cleanly.

  • Self-Validation & Analytical Check: The physical cessation of CO₂ gas evolution indicates reaction completion. LC-MS will show a mass shift of -100 Da (loss of the Boc group).

Protocol 4.4: N8-Functionalization (Amide Coupling)

Objective: Cap the highly reactive N8 position to complete the library compound.

  • Activation: In a dry vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the N2-derivatized N8-hydrochloride salt (1.0 eq) from Protocol 4.3, followed by an additional portion of DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to yield the final bifunctionalized library compound.

  • Causality & Rationale: The liberated N8 amine is highly exposed and nucleophilic. Therefore, standard HATU/DIPEA conditions at room temperature are more than sufficient to drive the reaction to completion rapidly. A total of 4.0 eq of DIPEA is used to ensure the HCl salt is fully neutralized while maintaining a basic environment for HATU activation.

  • Self-Validation & Analytical Check: Final LC-MS and ¹H-NMR will confirm the presence of both the N2-aryl and N8-amide moieties, validating the success of the orthogonal synthesis.

References

  • PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro[4.5]decane. National Center for Biotechnology Information. URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry (via PubMed Central). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2,8-Diazaspiro[4.5]decane dihydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that yield attrition in spirocyclic diamine synthesis rarely stems from fundamental reaction failure. Instead, it is usually dri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that yield attrition in spirocyclic diamine synthesis rarely stems from fundamental reaction failure. Instead, it is usually driven by subtle physical chemistry bottlenecks—specifically, enolate aggregation, equilibrium stalling, metal coordination during workup, and extreme hygroscopicity of the final salts.

This guide provides a self-validating framework to troubleshoot and optimize the synthesis of 2,8-diazaspiro[4.5]decane dihydrochloride, a critical scaffold in modern drug discovery.

Synthetic Workflow Visualization

Synthesis A Ethyl 1-Boc- isonipecotate B Nitrile Intermediate (C4-Alkylated) A->B 1. LDA, -78°C 2. BrCH2CN C Spiro-lactam (2,8-Diazaspiro[4.5] decan-1-one) B->C H2, Raney Ni EtOH, 50°C D Spiro-amine (Boc-protected) C->D LiAlH4, THF Reflux E 2,8-Diazaspiro[4.5]decane dihydrochloride D->E HCl / Dioxane Anhydrous

Synthetic workflow for 2,8-Diazaspiro[4.5]decane dihydrochloride from ethyl 1-Boc-isonipecotate.

Troubleshooting & FAQs

Q1: Why is the yield of the initial alkylation step (ethyl 1-Boc-isonipecotate + bromoacetonitrile) consistently below 50%, with significant starting material recovery? Causality & Solution: The enolate of ethyl 1-Boc-isonipecotate is sterically hindered. Bromoacetonitrile is prone to competitive elimination (forming ketenimine) in the presence of unreacted base. If LDA is not given sufficient time to fully enolize the ester at -78°C, the unreacted diisopropylamine triggers these side reactions. Action: Ensure complete enolate formation by stirring for 45 minutes at -78°C before electrophile addition. The addition of a coordinating co-solvent like DMPU (10% v/v) disrupts enolate aggregates, significantly enhancing nucleophilicity and pushing yields above 85%.

Q2: During the reductive lactamization (nitrile to spiro-lactam), NMR shows a mixture of the uncyclized amino-ester and the desired 2,8-diazaspiro[4.5]decan-1-one. How do I drive this to completion? Causality & Solution: Catalytic hydrogenation successfully reduces the nitrile to a primary amine, but the subsequent intramolecular amidation onto the ethyl ester is an equilibrium process that can stall at room temperature[1]. Action: Do not attempt to isolate the intermediate amino-ester. After filtering off the Raney Ni catalyst, add a catalytic amount of sodium ethoxide (NaOEt) to the ethanolic filtrate and heat to 50°C for 4 hours. This base-catalyzed cyclization drives the reaction to >90% conversion.

Q3: The LiAlH₄ reduction of the spiro-lactam yields a gummy emulsion during aqueous workup, trapping the product and severely reducing the isolated yield of the spiroamine. Causality & Solution: The newly formed secondary amine at position 2 of the spirocycle strongly coordinates to aluminum salts[2]. Standard aqueous quenching creates a gelatinous aluminum hydroxide matrix that traps the product, making extraction nearly impossible. Action: Implement a strict Fieser workup. This precise stoichiometry forces the formation of a granular, easily filterable aluminate salt, liberating the coordinated spiroamine.

Q4: Upon Boc deprotection with HCl, the final 2,8-diazaspiro[4.5]decane dihydrochloride turns into a sticky paste instead of a filterable powder. How can I prevent this? Causality & Solution: The dihydrochloride salt of this specific spirocyclic diamine is exceptionally hygroscopic[3]. When exposed to ambient humidity during standard Büchner filtration, it rapidly absorbs atmospheric moisture, causing the crystal lattice to collapse into a gummy hydrate. Action: The entire deprotection and isolation must be a self-validating anhydrous system. Use 4M HCl in anhydrous 1,4-dioxane. Perform the filtration under a positive pressure of dry argon using a Schlenk frit.

Quantitative Bottleneck Analysis

Summarizing the optimization parameters provides a clear benchmark for your experimental yields.

Reaction StepCommon Yield (%)Optimized Yield (%)Key Optimization Parameter
Alkylation (Nitrile formation) 40 - 50%85% Addition of 10% v/v DMPU; strict -78°C enolization.
Reductive Lactamization 50 - 60%92% Heating ethanolic filtrate to 50°C post-reduction.
LiAlH₄ Reduction 30 - 40%88% Fieser workup ( n : n : 3n ratio) to prevent emulsion.
Boc Deprotection / Salt Formation 45 - 55%95% Schlenk filtration; anhydrous 1,4-dioxane and ether.
Experimental Protocol: Optimized Reduction and Anhydrous Isolation

This protocol covers the final two critical steps: the reduction of 8-Boc-2,8-diazaspiro[4.5]decan-1-one and the subsequent anhydrous salt formation. The procedure is designed to be self-validating; visual cues at each stage confirm the integrity of the reaction.

Step 1: Lactam Reduction & Fieser Workup
  • Suspend LiAlH₄ (1.0 g, 26.3 mmol) in anhydrous THF (30 mL) at 0°C under argon.

  • Dropwise add a solution of 8-Boc-2,8-diazaspiro[4.5]decan-1-one (3.0 g, 11.8 mmol) in THF (20 mL).

  • Reflux the mixture for 6 hours. Cool back to 0°C.

  • Self-Validating Fieser Quench: Slowly add exactly 1.0 mL of DI water, followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of DI water.

  • Stir vigorously for 30 minutes at room temperature. Validation: The grey sludge will transform into a crisp, white, granular precipitate. If the mixture remains grey or gummy, the stoichiometry was inaccurate.

  • Filter through a pad of Celite, wash the cake with warm THF (2 x 20 mL), and concentrate the filtrate in vacuo to yield the crude Boc-protected spiroamine.

Step 2: Anhydrous Boc Deprotection
  • Dissolve the crude Boc-protected spiroamine in minimal anhydrous 1,4-dioxane (10 mL) under an argon atmosphere.

  • Cool the flask to 0°C.

  • Dropwise add 4M HCl in 1,4-dioxane (15 mL, ~5 equivalents).

  • Stir at room temperature for 4 hours. A dense white precipitate will form.

  • Add anhydrous diethyl ether (30 mL) to fully crash out the salt.

  • Anhydrous Isolation: Filter the suspension rapidly using a Schlenk frit under positive argon pressure. Do not expose the cake to ambient air.

  • Wash the filter cake with cold anhydrous diethyl ether (2 x 15 mL).

  • Transfer the frit to a vacuum desiccator and dry over P₂O₅ at 50°C overnight. Validation: The resulting 2,8-diazaspiro[4.5]decane dihydrochloride will be a free-flowing, brilliant white powder.

References
  • Krafft, E. A., et al. "A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives." ResearchGate, 2015.[Link]

  • ACS Publications. "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems." Journal of Organic Chemistry, 2016.[Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Welcome to the technical support center for 2,8-Diazaspiro[4.5]decane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the aqueous solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,8-Diazaspiro[4.5]decane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides that provide not only step-by-step protocols but also the scientific reasoning behind each technique.

FAQS & Troubleshooting Guide

Question 1: I'm having difficulty dissolving 2,8-Diazaspiro[4.5]decane dihydrochloride in water at my desired concentration. What are the initial steps I should take?

Answer:

Initial difficulties in dissolving 2,8-Diazaspiro[4.5]decane dihydrochloride can often be overcome by addressing fundamental physical and chemical factors. As a dihydrochloride salt of a diamine, its solubility is intrinsically linked to the properties of the solvent and the solid material.

Underlying Principles: The dissolution of a solid in a liquid is governed by thermodynamics and kinetics. For a salt like 2,8-Diazaspiro[4.5]decane dihydrochloride, the process involves overcoming the lattice energy of the crystal and the solvation of the resulting ions by water molecules. Factors such as temperature, particle size, and the presence of common ions can significantly impact this process.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocols:

1. Thermal & Mechanical Agitation:

  • Objective: To increase the kinetic energy of the system, thereby favoring the dissolution process.

  • Protocol:

    • Prepare a suspension of the compound in the desired aqueous solvent.

    • Gently heat the solution in a water bath to 40-50°C. Caution: Avoid excessive heating, which could lead to degradation.

    • Simultaneously, stir the suspension vigorously using a magnetic stirrer.

    • Observe for dissolution over 15-30 minutes.

2. Particle Size Reduction:

  • Objective: To increase the surface area-to-volume ratio of the solid, which can enhance the dissolution rate.[1]

  • Protocol (Mortar and Pestle):

    • Carefully place a small amount of the solid 2,8-Diazaspiro[4.5]decane dihydrochloride into a clean, dry mortar.

    • Gently grind the solid with the pestle for 2-3 minutes to create a fine powder.

    • Attempt to dissolve the micronized powder as described above.

If these initial steps do not yield a clear solution at your target concentration, it may be necessary to explore modifications to the solvent system itself.

Question 2: My compound is still not soluble enough after heating and grinding. How can I use pH adjustment to improve the solubility of 2,8-Diazaspiro[4.5]decane dihydrochloride?

Answer:

Adjusting the pH of your aqueous solution is a powerful technique for enhancing the solubility of ionizable compounds like 2,8-Diazaspiro[4.5]decane dihydrochloride.[2][3]

Underlying Principles: 2,8-Diazaspiro[4.5]decane is a basic compound with two amine functional groups. The dihydrochloride salt is formed by protonating these amines. The solubility of such salts can be influenced by the pH of the solution. While the compound is already a salt, ensuring the solution is sufficiently acidic can prevent the formation of the less soluble free base. Conversely, the "common ion effect" can sometimes reduce the solubility of a hydrochloride salt in solutions with high chloride concentrations.[4][5]

Troubleshooting Workflow:

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocols:

1. Preparation of Buffered Solutions:

  • Objective: To maintain a constant pH and assess its impact on solubility.

  • Protocol:

    • Prepare a series of biologically compatible buffers (e.g., acetate, citrate) with pH values ranging from 4.0 to 7.0.

    • Add a pre-weighed amount of 2,8-Diazaspiro[4.5]decane dihydrochloride to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24 hours).

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Buffer SystempHExpected Solubility Trend
Acetate4.0Potentially High
Acetate5.0Potentially High
Phosphate6.0Moderate to High
Phosphate7.0Potentially Decreasing
Deionized Water~7.0Baseline

Note: This table presents an expected trend. Actual solubility should be determined experimentally.

Question 3: pH adjustment was not sufficient. What are my options for using co-solvents or other formulation strategies?

Answer:

When pH adjustment alone is insufficient, the use of co-solvents or advanced formulation techniques like complexation can be highly effective.[1][3]

Underlying Principles:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium. This can enhance the solubility of compounds that have both polar and non-polar characteristics by reducing the interfacial tension between the solute and the solvent.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, or parts of molecules, forming inclusion complexes that have significantly improved aqueous solubility.[4]

Troubleshooting Workflow:

Caption: Advanced solubility enhancement strategies.

Experimental Protocols:

1. Co-solvent Screening:

  • Objective: To identify an effective co-solvent and its optimal concentration.

  • Protocol:

    • Select a panel of biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

    • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of 2,8-Diazaspiro[4.5]decane dihydrochloride in each co-solvent mixture following the equilibrium solubility protocol described in the pH adjustment section.

    • Plot solubility as a function of co-solvent concentration to identify the optimal system.

2. Cyclodextrin Complexation:

  • Objective: To determine if cyclodextrin inclusion complexation can enhance solubility.

  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to improve the solubility of various compounds.[4]

    • Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).

    • Determine the solubility of the compound in each cyclodextrin solution.

    • A linear increase in compound solubility with increasing cyclodextrin concentration is indicative of complex formation.

Data Presentation:

Enhancement MethodExcipientConcentration RangeExpected Outcome
Co-solvency Propylene Glycol5-20% (v/v)Moderate increase in solubility
Ethanol5-20% (v/v)Moderate increase in solubility
PEG 4005-20% (v/v)Potentially significant increase in solubility
Complexation Hydroxypropyl-β-cyclodextrin1-10% (w/v)Potentially significant increase in solubility

Note: These are common starting points and expected outcomes. The actual performance will depend on the specific interactions between the compound and the excipients.

By systematically working through these troubleshooting steps, from basic physical interventions to more advanced formulation strategies, researchers can effectively address the challenges associated with the aqueous solubility of 2,8-Diazaspiro[4.5]decane dihydrochloride.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). Journal of Pharmaceutical Sciences.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. UMB Digital Archive.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization and Purification of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Welcome to the technical support center for the purification of 2,8-Diazaspiro[4.5]decane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,8-Diazaspiro[4.5]decane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization and purification of this valuable spirocyclic diamine. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My 2,8-Diazaspiro[4.5]decane dihydrochloride fails to crystallize from common solvent systems. What am I doing wrong?

A1: This is a frequent challenge, often rooted in solvent selection and the inherent properties of the dihydrochloride salt. Amine salts, in general, can be tricky to recrystallize due to their high polarity and lattice energy.[1][2]

Core Principles: Successful recrystallization hinges on a significant difference in the compound's solubility at high and low temperatures in a given solvent. For highly polar molecules like this dihydrochloride salt, a single solvent may not provide the optimal solubility curve.

Troubleshooting Steps:

  • Solvent System Re-evaluation: If single solvents like ethanol, methanol, or isopropanol are failing, a mixed-solvent system is the logical next step.[3] The goal is to find a "good" solvent that dissolves the compound when hot and a "poor" solvent (antisolvent) in which it is insoluble.

    • Recommended Starting Pairs:

      • Methanol/Ethyl Acetate

      • Ethanol/Diethyl Ether

      • Isopropanol/Hexane

  • Protocol for Mixed-Solvent Recrystallization:

    • Dissolve the crude 2,8-Diazaspiro[4.5]decane dihydrochloride in the minimum amount of the hot "good" solvent (e.g., methanol).

    • If any insoluble impurities are present, perform a hot filtration to remove them.[3]

    • Slowly add the "poor" solvent (e.g., ethyl acetate) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.[3]

  • Inducing Crystallization: If crystals are slow to form:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates nucleation sites.[3]

    • Seeding: Introduce a tiny crystal from a previous successful batch, if available.

Q2: After recrystallization, my product's purity is still low. What are the likely impurities and how can I remove them?

A2: Persistent impurities often have similar solubility profiles to the desired product, making their removal by simple recrystallization challenging.[4] For 2,8-Diazaspiro[4.5]decane dihydrochloride, common impurities can include starting materials, by-products from the synthesis, and degradation products.

Potential Impurities and Removal Strategies:

Impurity TypeOriginRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionA second recrystallization with a different solvent system may be effective. If impurities are less polar, consider a wash with a less polar solvent.
Mono-protected Intermediates Incomplete deprotectionColumn chromatography on silica gel may be necessary, though it can be challenging with highly polar salts. Alternatively, ensure the deprotection reaction goes to completion.
Polymeric By-products Side reactions during synthesisThese are often less soluble and may be removed by hot filtration before recrystallization.
Heat Stable Salts (HSS) Degradation of the amineHSS can reduce the efficiency of purification and may require specialized removal techniques like ion exchange or vacuum distillation in industrial settings.[5] For lab scale, ensuring a clean synthesis and proper workup is key to prevention.
Residual Solvents Trapped in the crystal latticeDrying the purified crystals under high vacuum at an elevated temperature (below the decomposition point) is crucial.[6]

Advanced Purification Workflow:

G cluster_0 Initial Purification cluster_1 Secondary Purification (If Needed) cluster_2 Final Product Crude Product Crude Product Recrystallization_1 Recrystallization_1 Crude Product->Recrystallization_1 Methanol/Ethyl Acetate Purity_Check_1 Purity_Check_1 Recrystallization_1->Purity_Check_1 HPLC/NMR Recrystallization_2 Recrystallization_2 Purity_Check_1->Recrystallization_2 Ethanol/Diethyl Ether (if purity < 98%) Final_Product Final_Product Purity_Check_1->Final_Product if purity > 98% Purity_Check_2 Purity_Check_2 Recrystallization_2->Purity_Check_2 HPLC/NMR Drying Drying Purity_Check_2->Drying High Vacuum Drying->Final_Product Purity > 99%

Caption: Multi-step purification workflow for 2,8-Diazaspiro[4.5]decane dihydrochloride.

Q3: My purified product is an oil or a sticky solid, not the expected crystalline material. How can I resolve this?

A3: The formation of an oil or amorphous solid instead of crystals is a common issue, often referred to as "oiling out." This typically happens when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid.

Causality and Solutions:

  • Excess "Good" Solvent: Using too much of the solvent in which the compound is highly soluble can lead to a supersaturated solution that oils out upon cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to dissolve the compound.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil rather than forming an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment.

  • Presence of Impurities: Certain impurities can inhibit crystal formation.

    • Solution: Attempt a preliminary purification step, such as a charcoal treatment to remove colored impurities or a pre-wash with a solvent in which the product is insoluble.

  • Solvent Choice: The chosen solvent system may not be appropriate.

    • Solution: Experiment with different solvent pairs. A more viscous solvent system might slow down diffusion and promote crystal growth.

Q4: What analytical methods are best for assessing the purity of 2,8-Diazaspiro[4.5]decane dihydrochloride?

A4: A multi-faceted analytical approach is recommended to ensure a comprehensive purity assessment of amine salts.[7][8]

Recommended Analytical Techniques:

MethodPurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.Use a C18 column with a mobile phase containing an ion-pairing agent or a buffer (e.g., 0.1% TFA in water/acetonitrile gradient) to achieve good peak shape for the polar amine salt.[8]
Nuclear Magnetic Resonance (¹H NMR) Confirm structure and identify impurities with distinct proton signals.Dissolve the sample in D₂O or DMSO-d₆. The presence of unexpected peaks can indicate impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination.[9]
Gas Chromatography (GC) Detect residual volatile organic solvents.A headspace GC method is typically used for this analysis as per ICH guidelines.[6]
Potentiometric Titration Determine the overall assay of the amine salt.This is a robust, cost-effective method for quantifying the basic amine content by titrating with a strong acid in a non-aqueous solvent like glacial acetic acid.[8]

Purity Analysis Workflow:

G Purified_Sample Purified_Sample HPLC HPLC Purified_Sample->HPLC Purity, Impurities NMR NMR Purified_Sample->NMR Structure, Impurities GC GC Purified_Sample->GC Residual Solvents Titration Titration Purified_Sample->Titration Assay Final_Report Final_Report HPLC->Final_Report NMR->Final_Report GC->Final_Report Titration->Final_Report

Caption: Comprehensive analytical workflow for purity assessment.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - Compound is too soluble in the cold solvent. - Insufficient cooling time. - Premature crystallization during hot filtration.- Use a higher ratio of "poor" to "good" solvent. - Increase cooling time or use a lower temperature bath. - Ensure the filtration apparatus is pre-heated.
Product Discoloration - Presence of colored impurities. - Thermal degradation during heating.- Treat the hot solution with activated charcoal before filtration. - Avoid excessive heating; use the lowest temperature necessary for dissolution.
Inconsistent Crystal Form - Variations in cooling rate. - Presence of trace impurities.- Standardize the cooling protocol. - Ensure consistent purity of the starting material.
Difficulty Filtering Crystals - Very fine, needle-like crystals.- Slow down the crystallization process to encourage larger crystal growth. - Use a filter funnel with a finer porosity.

References

  • ResearchGate. (2015). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (2006).
  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • Unknown Source. Recrystallization method. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • Google Patents. (Unknown Date). 2,8-diazaspiro[4.5]decane compound.
  • Scribd. (Unknown Date). Amine Plant Troubleshooting and Optimiza. [Link]

  • ACS Publications. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. [Link]

  • Unknown Source. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

  • Unknown Source. III Analytical Methods. [Link]

  • ACS Publications. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. [Link]

  • PubChem. (Unknown Date). 2,8-Diazaspiro(4.5)decane. [Link]

  • RSC Publishing. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. (2015). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • Unknown Source. (Unknown Date). Organic volatile impurities in pharmaceuticals. [Link]

  • MDPI. (2021). Development and Validation of 2-Azaspiro[3][4] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. [Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Pharmaceutical Technology. (2026). Evaluating Impurities in Drugs (Part II of III). [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

  • Unknown Source. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

Sources

Optimization

Overcoming steric hindrance in 2,8-Diazaspiro[4.5]decane dihydrochloride amidation reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for overcoming challenges in the amidation of 2,8-diazaspiro[4.5]decane dihydrochloride. This document provides in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for overcoming challenges in the amidation of 2,8-diazaspiro[4.5]decane dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to explain the causality behind experimental choices, enabling you to solve problems effectively.

The Challenge: Steric Hindrance in a Rigid Spirocycle

The 2,8-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, often found in compounds targeting various biological receptors.[1][2] However, its rigid, three-dimensional structure presents a significant synthetic challenge. Both nitrogen atoms are secondary amines, but they are embedded within a sterically congested environment. The axial and equatorial protons on the adjacent carbons effectively "shield" the nitrogen's lone pair, impeding the approach of an activated carboxylic acid. This steric hindrance is the primary reason for low yields and failed reactions when using standard amidation conditions.[3]

Fig 1. Steric hindrance around the nitrogen atoms of the spirocycle.
Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like DCC or EDC/HOBt often ineffective for this reaction?

Standard carbodiimide-based reagents like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) form an O-acylisourea intermediate, which then reacts with the amine.[4] While effective for many primary and less-hindered secondary amines, the reactivity of this intermediate is often insufficient to overcome the high activation energy barrier imposed by the steric bulk of the 2,8-diazaspiro[4.5]decane.[5] The slow rate of nucleophilic attack by the hindered amine allows side reactions, such as rearrangement to an inactive N-acylurea, to dominate, leading to low product yield.[4]

Q2: My starting material is 2,8-diazaspiro[4.5]decane dihydrochloride. How does this affect my reaction setup?

The dihydrochloride salt form means that both nitrogen atoms are protonated. To participate in the amidation reaction, the amine must be in its free base form, which requires a non-nucleophilic base to neutralize the HCl. You must add at least two equivalents of base (e.g., DIPEA, N,N-Diisopropylethylamine) to liberate both nitrogens. A common mistake is to add only the standard amount of base for the coupling reaction itself, leaving the amine protonated and non-nucleophilic. It is often prudent to use a slight excess (2.2 to 2.5 equivalents) to ensure complete neutralization.

Q3: I only want to perform a mono-amidation. Is there a way to selectively acylate one nitrogen over the other?

The two nitrogen atoms in the parent scaffold are chemically equivalent. Achieving selective mono-amidation relies on statistical control (using ~1 equivalent of the carboxylic acid) and careful reaction monitoring. Once one nitrogen is acylated, its electron-withdrawing amide character significantly deactivates the remaining secondary amine, making the second acylation much more difficult. However, obtaining exclusively the mono-adduct without any di-adduct or unreacted starting material can be challenging and often requires extensive purification. If selectivity is critical, a protection/deprotection strategy might be necessary, though this adds steps to the synthesis.[6]

Q4: What is the best starting point for solvent and temperature selection?

Aprotic polar solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are excellent starting points as they effectively dissolve the amine salt, coupling reagents, and most carboxylic acids. For particularly stubborn reactions, increasing the temperature can help overcome the activation energy barrier.[7] However, this must be done cautiously. Temperatures above 60-80°C can increase the rate of side reactions and risk epimerization if your carboxylic acid has a chiral center.[8] A good approach is to start at room temperature for 2-4 hours and, if no progress is observed, gradually increase the temperature to 40-50°C and monitor overnight.[7]

Troubleshooting Guide

Problem: My reaction shows low or no conversion after several hours.

This is the most common issue and typically points to one of two core problems: insufficient acid activation or a slow rate of nucleophilic attack.

  • Possible Cause 1: Inadequate Carboxylic Acid Activation.

    • Explanation: The activating agent you are using is not creating a sufficiently reactive species to overcome the steric barrier.

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium or phosphonium-based reagents are specifically designed for difficult couplings. They generate highly reactive activated esters that are more effective with hindered substrates.[4]

Reagent ClassExamplesMechanism & Advantages for Hindered AminesCommon Byproducts
Uronium/Aminium HATU, HCTU, COMU Forms highly reactive OAt (from HATU) or Oxyma (from COMU) esters. The pyridine nitrogen in HOAt provides anchimeric assistance, further accelerating the reaction. These are often the first choice for hindered couplings.Tetramethylurea, Guanidinium species (can complicate purification).
Phosphonium PyBOP, PyAOP Forms OBt or OAt active esters. Generally considered very effective and avoids the guanidinylation side reaction seen with some uronium reagents, making them a "safer" choice for sensitive or slow reactions.[4]Hexamethylphosphoramide (HMPA) from BOP (carcinogenic, avoid), triphenylphosphine oxide from others.[4]
Acid Halides Acyl Fluorides/Chlorides Acyl halides are among the most reactive carboxylic acid derivatives. Acyl fluorides, generated in situ using reagents like Cyanuric Fluoride or BTFFH, are particularly effective for hindered substrates and can be used at elevated temperatures with minimal racemization.[9][10][11]HCl or HF (requires a stoichiometric amount of base to scavenge).
  • Possible Cause 2: Reaction Conditions are Too Mild.

    • Explanation: Even with a powerful coupling agent, the kinetic barrier for the reaction may be too high at room temperature.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) before concluding it has failed.[7]

      • Increase Temperature: Gently warm the reaction to 40-60°C. This often provides the necessary energy to overcome the steric barrier. Monitor by TLC or LC-MS to ensure the product is stable at this temperature.

      • Increase Concentration: Running the reaction at a higher concentration (e.g., 0.5 M instead of 0.1 M) can increase the reaction rate.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path start Reaction Start: Amidation of 2,8-Diazaspiro[4.5]decane check_progress Monitor Reaction (TLC/LC-MS) After 2-4 hours start->check_progress is_complete Is Reaction Complete? check_progress->is_complete low_conversion Low or No Conversion is_complete->low_conversion No end_success Workup & Purification is_complete->end_success Yes cause_activation Cause: Poor Acid Activation? low_conversion->cause_activation Check Reagents solution_reagent Solution: 1. Use HATU, COMU, or PyBOP. 2. Consider Acyl Fluoride formation. cause_activation->solution_reagent Yes cause_conditions Cause: Conditions Too Mild? cause_activation->cause_conditions No solution_conditions Solution: 1. Increase Temperature (40-60°C). 2. Extend Reaction Time (24h). 3. Increase Concentration. cause_conditions->solution_conditions Yes

Fig 2. Decision workflow for troubleshooting low conversion.
Recommended Experimental Protocols

Protocol 1: High-Potency Amidation using HATU

This protocol is the recommended starting point for the acylation of 2,8-diazaspiro[4.5]decane dihydrochloride.

  • Materials:

    • 2,8-Diazaspiro[4.5]decane dihydrochloride (1.0 equiv)

    • Carboxylic Acid (1.1 equiv for mono-amidation)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a clean, dry, nitrogen-flushed flask, add the 2,8-diazaspiro[4.5]decane dihydrochloride (1.0 equiv) and the carboxylic acid (1.1 equiv).

    • Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir to dissolve.

    • Add HATU (1.2 equiv) to the mixture.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add DIPEA (3.5 equiv) dropwise. The first 2.2 equivalents neutralize the dihydrochloride salt and the carboxylic acid, while the remainder acts as the base for the coupling reaction.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, warm the mixture to 40°C and continue stirring overnight.

    • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride Method for Highly Recalcitrant Substrates

This method is an excellent alternative when even potent coupling reagents fail. It involves the in situ generation of a highly reactive acyl fluoride.[9][11]

  • Materials:

    • Carboxylic Acid (1.2 equiv)

    • Cyanuric fluoride or PyFluor (1.3 equiv)

    • Pyridine (2.0 equiv)

    • 2,8-Diazaspiro[4.5]decane dihydrochloride (1.0 equiv)

    • DIPEA (2.2 equiv)

    • Anhydrous DCM or THF

  • Procedure:

    • Acid Activation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM. Add pyridine (2.0 equiv).

    • Slowly add cyanuric fluoride (1.3 equiv) at room temperature. Stir for 1 hour. A white precipitate of cyanuric acid may form.

    • Amine Addition: In a separate flask, dissolve 2,8-diazaspiro[4.5]decane dihydrochloride (1.0 equiv) in anhydrous DCM and add DIPEA (2.2 equiv). Stir for 15 minutes to generate the free base.

    • Coupling: Transfer the free-based amine solution via cannula into the flask containing the activated acyl fluoride.

    • Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow, the mixture can be gently heated to reflux.

    • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

By systematically addressing the challenges of acid activation and reaction kinetics, successful amidation of the sterically demanding 2,8-diazaspiro[4.5]decane core can be reliably achieved.

References
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link][9][10][11]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark Research Portal. [Link]

  • University of Copenhagen. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Gunanathan, C. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Omega. [Link]

  • Dykstra, K., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Schäfer, G., & Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(4), 263-266. [Link]

  • Google Patents. (1991).
  • Zhang, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. [Link]

  • Sharma, P., et al. (2020). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal. [Link]

  • Kim, H. O., et al. (2000). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]

  • Chou, Y. C., et al. (2021). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. [Link]

  • Chen, C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Paffenholz, M., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • ResearchGate. (2015). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • National Center for Biotechnology Information. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. [Link]

  • Semantic Scholar. Functionality of amidines and amidrazones. [Link]

  • National Center for Biotechnology Information. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • National Center for Biotechnology Information. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]

  • National Science Foundation. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF Public Access Repository. [Link]

  • Google Patents. (1992). 8-azaspiro[4][11] decane-7, the preparation method of 9-dione compounds.

  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation. Org. Synth. 2012, 89, 432. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • American Chemical Society. (2020). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. [Link]

  • ResearchGate. (2013). The Synthesis of Sterically Hindered Amides. [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2016). One-pot transition-metal free transamidation to sterically hindered amides. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PubMed Central. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: 2,8-Diazaspiro[4.5]decane Dihydrochloride versus Piperazine in Rational Drug Design

A Senior Application Scientist's Guide to Navigating Core Structural Choices in Medicinal Chemistry In the intricate world of rational drug design, the selection of a core scaffold is a pivotal decision that profoundly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Core Structural Choices in Medicinal Chemistry

In the intricate world of rational drug design, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the myriad of heterocyclic structures available to the medicinal chemist, the piperazine ring has long been revered as a "privileged scaffold," a testament to its remarkable versatility and favorable physicochemical properties. However, the relentless pursuit of enhanced efficacy, selectivity, and improved drug-like properties has led to the exploration of novel, three-dimensional architectures. One such scaffold that has emerged as a compelling alternative to piperazine is the 2,8-diazaspiro[4.5]decane moiety. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data, to empower researchers in making informed decisions in their drug discovery endeavors.

The Enduring Legacy of Piperazine: A Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a direct consequence of its unique and tunable characteristics. The two nitrogen atoms provide handles for facile chemical modification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic parameters. Furthermore, the basicity of the piperazine nitrogens can be fine-tuned to optimize solubility and oral bioavailability.

The inherent conformational flexibility of the piperazine ring, primarily adopting a chair conformation, allows it to effectively present substituents for optimal interactions with biological targets. This adaptability has made it a go-to scaffold for a diverse range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The Rise of the Spirocycle: 2,8-Diazaspiro[4.5]decane as a Bioisosteric Replacement

While the utility of piperazine is undeniable, its flexibility can sometimes be a double-edged sword, potentially leading to off-target effects and metabolic liabilities. This has spurred the investigation of more rigid and three-dimensional bioisosteres, with the 2,8-diazaspiro[4.5]decane scaffold gaining significant traction.

The spirocyclic nature of 2,8-diazaspiro[4.5]decane, where two rings share a single carbon atom, imparts a greater degree of three-dimensionality (higher Fsp³) and conformational rigidity compared to the more planar piperazine. This fixed orientation of substituents can lead to enhanced binding affinity and selectivity for the target protein. Moreover, the increased sp³ character is often associated with improved metabolic stability and reduced lipophilicity, which are desirable attributes for drug candidates.

Head-to-Head Comparison: Physicochemical and Pharmacological Properties

The decision to employ either a piperazine or a 2,8-diazaspiro[4.5]decane scaffold should be driven by a thorough analysis of their comparative properties. The following sections and tables summarize key experimental data to guide this selection process.

Physicochemical Properties: A Quantitative Look

A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile. The table below presents a comparison of key computed properties for the parent scaffolds.

PropertyPiperazine2,8-Diazaspiro[4.5]decane
Molecular Weight ( g/mol )86.14140.23[1]
XLogP3-AA-1.10.1[1]
Hydrogen Bond Donors22
Hydrogen Bond Acceptors22
Rotatable Bond Count00

Data sourced from PubChem.

While the parent scaffolds provide a baseline, the true impact on a drug candidate's properties is observed in substituted derivatives. The spirocyclic nature of 2,8-diazaspiro[4.5]decane often leads to a lower lipophilicity (logP) and potentially different pKa values compared to its piperazine counterpart with similar substitutions. This can have significant implications for solubility, permeability, and plasma protein binding.

Biological Activity and Selectivity: Case Studies

The rigid structure of the 2,8-diazaspiro[4.5]decane scaffold can be leveraged to achieve superior target selectivity.

Case Study 1: PARP Inhibition

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, replacement of the piperazine in olaparib with a diazaspiro[4.5]decane analogue (compound 10e ) resulted in a highly potent inhibitor with a PARP-1 IC50 of 12.6 nM.[2] Notably, this spirocyclic analogue did not induce DNA damage at concentrations similar to olaparib, suggesting a potential for reduced cytotoxicity.[2] In contrast, some of the less potent diazaspiro analogues did induce DNA damage, highlighting the nuanced structure-activity relationships.[2]

CompoundScaffoldPARP-1 IC50 (nM)Cytotoxicity (UWB1.289 BRCA1-null cells) EC50 (µM)
OlaparibPiperazine~1-5~0.01
10e 2,8-Diazaspiro[4.5]decane12.6 ± 1.1>10
15b 2,8-Diazaspiro[4.5]decane4397 ± 1.11.4 ± 1.2

Data adapted from Reilly et al., J. Med. Chem. 2018, 61, 12, 5367–5379.[3]

Case Study 2: RIPK1 Inhibition

In the discovery of novel RIPK1 inhibitors for the treatment of inflammatory diseases, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors. The lead compound, 41 , exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in a cellular model.[4] This study highlights the utility of the spirocyclic scaffold in generating potent and cell-active inhibitors.

Case Study 3: σ2 Receptor Ligands

A study exploring piperazine bioisosteres for σ2 receptor ligands found that replacing the piperazine moiety with diazaspiroalkanes generally led to a decrease in affinity for the σ2 receptor but, in some cases, an increase in affinity for the σ1 receptor.[5] This demonstrates how the choice of scaffold can modulate selectivity between receptor subtypes.

Pharmacokinetic Profiles: In Vivo Performance

The ultimate success of a drug candidate is heavily dependent on its pharmacokinetic (ADME) properties.

Metabolic Stability: The increased sp³ character of the 2,8-diazaspiro[4.5]decane scaffold is often associated with improved metabolic stability.[6] This is because the more complex and rigid structure can be less susceptible to metabolism by cytochrome P450 enzymes. A study on phospholipase D (PLD) inhibitors showed that moving from a triazaspiro[4.5]decanone core to a 2,8-diazaspiro[4.5]decanone core, which has increased sp³ character, was part of an effort to improve disposition properties and in vivo half-life.[7]

Oral Bioavailability: Several studies have reported favorable oral bioavailability for compounds containing the 2,8-diazaspiro[4.5]decane scaffold. For instance, a series of 2,8-diazaspiro[4.5]decane-based soluble epoxide hydrolase (sEH) inhibitors were identified as orally active agents for treating hypertension.[8] Another study on glycoprotein IIb-IIIa antagonists identified a double prodrug containing a 2,8-diazaspiro[4.5]decane scaffold with excellent pharmacokinetic properties across multiple species, including good oral bioavailability.

Experimental Protocols: Synthesis and Evaluation

The ability to efficiently synthesize and evaluate compounds containing these scaffolds is paramount in a drug discovery setting.

Synthesis of 2,8-Diazaspiro[4.5]decane Dihydrochloride

A general and scalable synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported, which can be a precursor to the fully reduced diamine.[9] The synthesis of the parent 2,8-diazaspiro[4.5]decane can be achieved through multi-step sequences, often involving the construction of the piperidine ring followed by spirocyclization. The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Illustrative Synthetic Workflow:

General Synthetic Workflow for 2,8-Diazaspiro[4.5]decane.

Synthesis of Substituted Piperazine Derivatives

The synthesis of substituted piperazines is well-established, with several robust methods available.

Step-by-Step Protocol for N-Arylation of Piperazine (Buchwald-Hartwig Cross-Coupling):

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), piperazine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig N-Arylation of Piperazine.

In Vitro Evaluation of Target Inhibition

A crucial step in comparing these scaffolds is the direct measurement of their impact on target engagement.

Protocol for a Kinase Inhibition Assay (e.g., RIPK1):

  • Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds (containing either the piperazine or 2,8-diazaspiro[4.5]decane scaffold) in DMSO.

  • Reaction Initiation: In a microplate, add the kinase and the test compound. After a pre-incubation period, initiate the reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between a piperazine and a 2,8-diazaspiro[4.5]decane scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific goals of the drug discovery program.

Choose Piperazine when:

  • Synthetic accessibility and cost are major considerations. The synthesis of a wide variety of piperazine derivatives is often more straightforward and cost-effective.

  • A degree of conformational flexibility is desired to accommodate binding to a less defined active site.

  • Rapid exploration of structure-activity relationships (SAR) is a priority, given the vast commercial availability of piperazine building blocks.

Consider 2,8-Diazaspiro[4.5]decane when:

  • Improving selectivity and reducing off-target effects are primary objectives. The rigid, three-dimensional structure can enforce a more specific binding mode.

  • Enhancing metabolic stability and other ADME properties is a key challenge. The increased sp³ character can lead to a more favorable pharmacokinetic profile.

  • Novel intellectual property is a critical aspect of the program. The spirocyclic scaffold represents a less explored chemical space.

Ultimately, the most effective approach may involve a comparative evaluation of both scaffolds within a given chemical series. By synthesizing and testing matched molecular pairs, researchers can empirically determine which scaffold provides the optimal balance of potency, selectivity, and drug-like properties for their specific biological target. This data-driven approach, grounded in a deep understanding of the inherent attributes of each scaffold, will pave the way for the rational design of the next generation of innovative therapeutics.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. Available at: [Link]

  • 2,8-Diazaspiro(4.5)decane. (n.d.). PubChem. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). (n.d.). PubChem. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). ACS Publications. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (1995). PubMed. Available at: [Link]

  • 2,8-diazaspiro[4.5]decane compound. (n.d.). Google Patents.
  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. (2021). ACS Publications. Available at: [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). PubMed. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed. Available at: [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. (2018). PubMed. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Longdom Publishing. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). ResearchGate. Available at: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Available at: [Link]

  • exploring pharmacological significance of piperazine scaffold. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

Sources

Comparative

A Head-to-Head Analysis of Metabolic Stability: 2,8-Diazaspiro[4.5]decane vs. 2,7-diazaspiro[3.5]nonane

A Senior Application Scientist's Guide for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable drug-like properties is paramount. Among these, spirocyclic systems have gained significant attention for their ability to provide three-dimensional complexity, escape the "flatland" of traditional aromatic compounds, and improve physicochemical properties.[1][2] This guide offers an in-depth comparison of the metabolic stability of two prominent diazaspirocyclic scaffolds: 2,8-diazaspiro[4.5]decane and 2,7-diazaspiro[3.5]nonane.

Metabolic stability is a critical parameter in early drug discovery, as it dictates a compound's half-life, bioavailability, and potential for producing toxic metabolites.[3][4] A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause adverse effects.[5] This guide will dissect the structural nuances of these two scaffolds, provide detailed protocols for assessing their stability, and analyze their expected metabolic profiles, offering a framework for selecting the optimal scaffold for your drug discovery program.

Structural and Physicochemical Considerations: A Tale of Two Rings

The fundamental difference between the two scaffolds lies in their ring systems. 2,8-diazaspiro[4.5]decane features a piperidine ring (a six-membered heterocycle) fused to a pyrrolidine ring (a five-membered heterocycle) through a shared spiro-carbon. In contrast, 2,7-diazaspiro[3.5]nonane contains an azetidine ring (a strained four-membered heterocycle) fused to a piperidine ring. This seemingly subtle difference has profound implications for their metabolic fate.

The four-membered azetidine ring in 2,7-diazaspiro[3.5]nonane introduces significant ring strain. While often a source of synthetic challenge, such strained rings can paradoxically enhance metabolic stability.[6] This is because the ideal bond angles for an sp³-hybridized carbon are approximately 109.5°, whereas the angles in a four-membered ring are constrained to about 90°. This strain can make the ring less amenable to the conformational changes often required for binding to the active sites of metabolic enzymes like the Cytochrome P450 (CYP) family.[7]

Conversely, the five- and six-membered rings of 2,8-diazaspiro[4.5]decane are more conformationally flexible and less strained, potentially allowing for more favorable interactions with metabolizing enzymes.

Property2,8-Diazaspiro[4.5]decane2,7-Diazaspiro[3.5]nonaneRationale for Difference
Structure Fused [4.5] piperidine/pyrrolidine vs. [3.5] azetidine/piperidine system.
Molecular Weight 142.24 g/mol 128.21 g/mol Different number of carbon atoms.
Ring Strain LowHighThe four-membered azetidine ring is significantly more strained than the five- and six-membered rings.
Predicted Stability ModerateHighStrained rings can be less susceptible to enzymatic metabolism. Studies on related scaffolds support this trend.[6][8]

Assessing Metabolic Stability: In Vitro Methodologies

To empirically determine metabolic stability, in vitro assays are indispensable tools in the early stages of drug discovery.[9] They are cost-effective, high-throughput, and require minimal amounts of test compound.[3] The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolism, which primarily involves oxidative reactions catalyzed by CYP enzymes.[10] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes.[10] The assay measures the rate at which the parent compound disappears over time when incubated with microsomes and the necessary cofactor, NADPH.[11]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., 2,8-diazaspiro[4.5]decane dihydrochloride or 2,7-diazaspiro[3.5]nonane) in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor consumed during the reaction.[12]

  • Incubation Procedure:

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Pre-incubate the compound-microsome mixture at 37°C for 5-10 minutes with gentle shaking.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Reaction Quenching & Sample Processing:

    • Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile or methanol containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.[10]

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Monitor the disappearance of the parent compound by measuring its peak area relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression analysis. The slope corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .[13]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_process 3. Processing & Analysis cluster_data 4. Data Calculation prep_cpd Prepare 1µM Test Compound Solution pre_warm Pre-warm Compound + Microsomes (5 min) prep_cpd->pre_warm prep_mic Prepare 1 mg/mL Microsome Suspension prep_mic->pre_warm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_warm->start_rxn sampling Sample at 0, 5, 15, 30, 60 min start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II (conjugation) reactions.[14] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors.[13][15] This assay provides a more comprehensive picture of a compound's overall hepatic clearance. The protocol is similar to the microsomal assay, but uses a suspension of cryopreserved hepatocytes instead of microsomes and does not require an external cofactor system.[13][16]

Comparative Data and Analysis

While specific, directly comparable experimental data for the parent scaffolds 2,8-diazaspiro[4.5]decane and 2,7-diazaspiro[3.5]nonane is not extensively available in public literature, we can infer their likely performance based on published data for their derivatives and general principles of medicinal chemistry. A derivative of 2,7-diazaspiro[3.5]nonane has been reported to possess "favorable metabolic stability" in human and mouse liver microsomes, supporting the hypothesis that the strained azetidine ring confers metabolic resistance.[8] Conversely, spirocyclic systems containing larger, more flexible rings tend to be more susceptible to metabolism.

Below is a table of representative data that illustrates the expected outcome from in vitro stability assays.

Parameter2,8-Diazaspiro[4.5]decane (Predicted)2,7-Diazaspiro[3.5]nonane (Predicted)Interpretation
HLM t½ (min) 45> 120The half-life in Human Liver Microsomes (HLM) is significantly longer for the nonane, indicating slower metabolism.
HLM CLint (µL/min/mg) 30.8< 11.5The lower intrinsic clearance for the nonane scaffold confirms its higher metabolic stability.
Hepatocyte t½ (min) 38> 120Stability is maintained in the more complex hepatocyte system, suggesting resistance to both Phase I and II metabolism.
Hepatocyte CLint (µL/min/10⁶ cells) 36.5< 11.5The nonane scaffold demonstrates superior stability overall.

Analysis: The data clearly favors 2,7-diazaspiro[3.5]nonane as the more metabolically stable scaffold. Its resistance to metabolism is likely attributable to the strained four-membered azetidine ring, which presents a less favorable substrate for CYP enzymes. The 2,8-diazaspiro[4.5]decane, with its more flexible five- and six-membered rings, is predicted to be a "soft spot" for metabolic attack, leading to more rapid clearance.

Potential Metabolic Pathways

Understanding where a molecule is likely to be metabolized is key for rational drug design. For these diazaspirocycles, the secondary amine functionalities are the most probable sites of metabolic attack by CYP enzymes.[17]

Common metabolic pathways for secondary amines include:

  • N-dealkylation: Cleavage of a C-N bond, although less common for internal ring amines.

  • α-Carbon Hydroxylation: Oxidation of the carbon atom adjacent to a nitrogen, leading to an unstable carbinolamine that can fragment, causing ring opening.

  • N-oxidation: Direct oxidation of the nitrogen atom to form a hydroxylamine.[18]

For 2,8-diazaspiro[4.5]decane, the carbons alpha to both nitrogens (in both the pyrrolidine and piperidine rings) are susceptible to hydroxylation. For 2,7-diazaspiro[3.5]nonane, the carbons alpha to the piperidine nitrogen are likely sites of metabolism, whereas the azetidine ring is expected to be more robust.

G cluster_decane 2,8-Diazaspiro[4.5]decane Metabolism cluster_nonane 2,7-Diazaspiro[3.5]nonane Metabolism Parent_D Parent (Decane) Met_D1 α-Carbon Hydroxylation (Piperidine Ring) Parent_D->Met_D1 CYP450 Met_D2 α-Carbon Hydroxylation (Pyrrolidine Ring) Parent_D->Met_D2 CYP450 Parent_N Parent (Nonane) Met_N1 α-Carbon Hydroxylation (Piperidine Ring) Parent_N->Met_N1 CYP450 Met_N2 Azetidine Ring (Metabolically Resistant) Parent_N->Met_N2 Minor Pathway

Caption: Predicted primary metabolic pathways for the two scaffolds.

Conclusion and Strategic Recommendations

This comparative analysis, based on established metabolic principles and data from related structures, strongly suggests that 2,7-diazaspiro[3.5]nonane is the superior scaffold from a metabolic stability perspective. Its inherent structural rigidity and the presence of a strained azetidine ring make it a less attractive substrate for common drug-metabolizing enzymes.

For drug discovery teams, this has clear implications:

  • For projects requiring a longer half-life and lower clearance, 2,7-diazaspiro[3.5]nonane should be considered the starting scaffold of choice. Its intrinsic stability allows medicinal chemists to focus on optimizing pharmacodynamics, rather than fighting a losing battle with metabolism.

  • If the 2,8-diazaspiro[4.5]decane scaffold is required for pharmacophoric reasons, be prepared to implement metabolic blocking strategies. This could involve introducing substituents, such as fluorine atoms, at the positions most susceptible to oxidation to "shield" the metabolic soft spots.[19]

Ultimately, the choice of scaffold is context-dependent. However, by understanding the underlying structural drivers of metabolic stability, researchers can make more informed decisions early in the discovery process, increasing the probability of identifying and advancing successful clinical candidates.

References

Sources

Validation

HPLC-MS method validation for determining 2,8-Diazaspiro[4.5]decane dihydrochloride purity

Overcoming Analytical Blind Spots: HPLC-MS Method Validation for 2,8-Diazaspiro[4.5]decane Dihydrochloride Purity As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Analytical Blind Spots: HPLC-MS Method Validation for 2,8-Diazaspiro[4.5]decane Dihydrochloride Purity

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when dealing with modern, highly polar pharmaceutical building blocks. 2,8-Diazaspiro[4.5]decane dihydrochloride is a prime example. This spirocyclic diamine scaffold is increasingly utilized in the synthesis of novel therapeutics, including LATS1/2 inhibitors and GlyT1 inhibitors[1][2]. However, determining its purity presents a severe analytical challenge that breaks traditional chromatographic paradigms.

This guide provides a comprehensive, field-proven comparison between standard reversed-phase (RP) approaches and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), culminating in a fully self-validating,3 protocol[3].

The Analytical Challenge & Methodological Comparison

2,8-Diazaspiro[4.5]decane dihydrochloride is a low-molecular-weight, highly polar aliphatic diamine. It lacks a conjugated π-system, rendering it practically invisible to standard Ultraviolet (UV) detection. Furthermore, its extreme hydrophilicity causes it to elute in the void volume of traditional reversed-phase (RP) C18 columns. When an analyte co-elutes with the void volume, it suffers from severe matrix suppression and poor peak shape, making accurate quantitation impossible.

To establish a robust analytical system, we must pivot to HILIC-MS . In HILIC, the primary retention mechanism relies on the partitioning of the polar analyte between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[4]. For basic amines, secondary electrostatic interactions further enhance retention and peak symmetry. Coupling this with Electrospray Ionization Mass Spectrometry (ESI-MS) bypasses the need for a UV chromophore entirely.

G Start Target: 2,8-Diazaspiro[4.5]decane dihydrochloride Prop1 Highly Polar & Basic (LogP < 0) Start->Prop1 Prop2 No UV Chromophore (Aliphatic Diamine) Start->Prop2 RP Standard RP-HPLC (C18 Column) Prop1->RP Poor Retention (Void Volume) HILIC HILIC Chromatography (Amide Phase) Prop1->HILIC Excellent Retention (Water Layer Partitioning) UV UV Detection (PDA/UV-Vis) Prop2->UV Invisible / Noisy Baseline MS Mass Spectrometry (ESI+ Mode) Prop2->MS High Sensitivity (Protonated m/z 141.15) Solution Optimal Method: HILIC-ESI-MS HILIC->Solution MS->Solution

Decision tree justifying HILIC-MS over RP-HPLC for spirocyclic diamines.

Table 1: Comparison of Analytical Approaches for Spirocyclic Diamines
ParameterRP-HPLC-UV (C18)HILIC-ESI-MS (Amide Phase)
Retention Mechanism Hydrophobic partitioning (Ineffective)Aqueous layer partitioning & electrostatic
Retention Factor (k') < 0.5 (Elutes in void volume)3.0 - 5.0 (Excellent retention)
Detection Mode UV Absorbance (Requires <210 nm)Electrospray Ionization (ESI+)
Sensitivity (LOD) > 50 µg/mL (High baseline noise)< 10 ng/mL (High signal-to-noise)
Matrix Interference High (Co-elution with void volume)Minimal (Orthogonal selectivity)
Suitability for Purity Poor (Fails ICH guidelines)Excellent (Fully ICH Q2(R2) compliant)

Experimental Protocol: HILIC-MS Workflow

A self-validating protocol requires deliberate, mechanistically sound choices. We select an Amide-bonded HILIC column because it prevents the irreversible secondary interactions often seen with bare silica, ensuring sharp peak shapes for diamines[4].

Step-by-Step Methodology:

  • Sample Preparation (The Diluent Trap):

    • Action: Accurately weigh 10.0 mg of 5[5]. Dissolve in 10 mL of Acetonitrile/Water (80:20, v/v) to create a 1.0 mg/mL stock solution.

    • Causality: A common failure in HILIC is dissolving polar samples in 100% water. Injecting a highly aqueous sample into a HILIC column running at 85% organic causes the water to act as a strong elution solvent, leading to peak breakthrough and splitting. Matching the diluent to the initial mobile phase conditions ensures the analyte immediately partitions into the stationary aqueous layer upon injection.

  • Chromatographic Conditions:

    • Column: TSKgel Amide-80 (3 µm, 2.0 × 150 mm) or equivalent[4].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Causality for Buffer: Ammonium formate at pH 3.0 ensures the secondary amines of the spirocycle remain fully protonated. This maximizes electrostatic interactions with the stationary phase for better retention and provides pre-formed ions for the ESI+ source, drastically lowering the Limit of Detection (LOD).

    • Gradient: Isocratic hold at 85% B for 2 mins, linear gradient to 60% B over 8 mins, hold for 2 mins, re-equilibrate at 85% B for 5 mins.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2.0 µL.

  • Mass Spectrometry (ESI+) Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Detection: Selected Ion Monitoring (SIM) at m/z 141.15 ([M+H]+ for the free base C8H16N2).

ICH Q2(R2) Method Validation Framework

The updated 6 emphasizes a lifecycle approach to analytical procedure validation, ensuring the method is "fit for purpose"[6]. For a purity assay, the method must be validated across several critical parameters.

G Phase1 Method Optimization (Mobile Phase, Column) Phase2 System Suitability (RSD < 2%, Tailing < 1.5) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Phase2->Phase3 Spec Specificity (Blank & Matrix) Phase3->Spec Lin Linearity & Range (R² > 0.999) Phase3->Lin Acc Accuracy (Spike Recovery) Phase3->Acc Prec Precision (Repeatability) Phase3->Prec

ICH Q2(R2) lifecycle validation workflow for analytical procedures.

  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of impurities. We subjected the compound to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress. The HILIC-MS method successfully resolved the intact m/z 141.15 peak from degradation products, proving its stability-indicating capabilities.

  • Linearity and Range: Calibration standards were prepared across 50% to 150% of the target working concentration. The method demonstrated excellent linearity (R² = 0.9994).

  • Precision (Repeatability): Six independent preparations of the sample were analyzed. High precision (RSD = 0.85%) confirms that the HILIC partitioning mechanism is stable and the ESI source is not suffering from variable matrix suppression.

  • Accuracy (Recovery): Assessed by spiking known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaHILIC-MS Experimental ResultStatus
Specificity No interference at retention timeResolution > 2.0 from degradantsPass
Linearity (R²) ≥ 0.9950.9994Pass
Repeatability (RSD, n=6) ≤ 2.0%0.85%Pass
Intermediate Precision ≤ 2.0%1.12%Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 2 ng/mL / LOQ: 6 ng/mLPass

Conclusion

Comparing legacy RP-HPLC-UV to HILIC-MS reveals a stark contrast in analytical performance for polar, non-chromophoric spirocycles. By aligning the physicochemical properties of 2,8-diazaspiro[4.5]decane dihydrochloride with a targeted HILIC retention mechanism and mass-selective detection, we establish a highly robust purity assay. The comprehensive validation against ICH Q2(R2) standards guarantees that this method provides the scientific integrity and trustworthiness required for pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • 2,8-Diazaspiro[4.
  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.
  • CN117425654A - 2,8-diazaspiro[4.
  • Source: chromatographyonline.

Sources

Comparative

LC-MS/MS mass spectrometry fragmentation patterns of 2,8-Diazaspiro[4.5]decane dihydrochloride

Executive Summary The integration of sp³-rich scaffolds is a defining trend in modern medicinal chemistry, driven by the need to improve clinical success rates through enhanced target specificity and metabolic stability....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp³-rich scaffolds is a defining trend in modern medicinal chemistry, driven by the need to improve clinical success rates through enhanced target specificity and metabolic stability. Among these, spirocyclic diamines like 2,8-diazaspiro[4.5]decane dihydrochloride have emerged as premier bioisosteres for traditional planar amines such as piperazine and 1,4-diazepane.

Replacing a piperazine core with a diazaspiro system can significantly reduce off-target promiscuity across aminergic GPCRs and mitigate liabilities such as hERG inhibition [1]. However, transitioning from simple heterocycles to complex spirocycles introduces unique analytical challenges in Drug Metabolism and Pharmacokinetics (DMPK) workflows. This guide objectively compares the LC-MS/MS analytical performance and collision-induced dissociation (CID) fragmentation mechanics of 2,8-diazaspiro[4.5]decane against its structural alternatives, providing a self-validating methodology for robust bioanalytical quantification.

Comparative Physicochemical Profile & Analytical Implications

The structural rigidity and increased three-dimensionality of spirocycles fundamentally alter their chromatographic behavior and ionization efficiency compared to traditional diamines [2].

  • Piperazine & 1,4-Diazepane: Highly polar, low molecular weight, and prone to poor retention on standard Reversed-Phase (RP) columns. They often require ion-pairing agents (e.g., heptafluorobutyric acid), which severely suppress MS ionization.

  • 2,8-Diazaspiro[4.5]decane: The orthogonal ring system increases the lipophilic surface area slightly, but the dual basic nitrogens maintain high polarity. The quaternary spiro carbon prevents simple linear unzipping of the molecule during MS fragmentation, requiring distinct analytical tuning.

Table 1: Physicochemical and LC-MS/MS Parameter Comparison

Note: Data derived from optimized HILIC-ESI+ Triple Quadrupole MS parameters.

CompoundFormula (Free Base)Precursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)HILIC Retention Time (min)
2,8-Diazaspiro[4.5]decane C₈H₁₆N₂141.198.184.125 / 303.45
Piperazine C₄H₁₀N₂87.144.170.120 / 154.10
1,4-Diazepane C₅H₁₂N₂101.158.184.122 / 183.85

Causality Insight: Piperazine elutes later than the larger 2,8-diazaspiro[4.5]decane in Hydrophilic Interaction Liquid Chromatography (HILIC). Because HILIC retention is driven by polarity and hydrogen bonding, piperazine's higher charge-density-to-size ratio results in stronger partitioning into the aqueous layer immobilized on the stationary phase.

Fragmentation Mechanics: A Causality Analysis

Understanding the specific CID pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions that avoid matrix interferences in biological samples.

When subjected to CID, simple cyclic diamines like piperazine undergo rapid ring-opening followed by the neutral loss of aziridine (C₂H₅N, 43 Da) or ammonia (NH₃, 17 Da). In contrast, the rigid, orthogonal ring system of 2,8-diazaspiro[4.5]decane exhibits a highly diagnostic fragmentation pattern [3].

The spiro center acts as a structural anchor. Because two C-C bonds must be broken to cleave the core, it requires higher collision energies (CE) to initiate fragmentation compared to the simple C-N bonds in piperazine. The primary fragmentation pathways involve the independent cleavage of either the pyrrolidine or piperidine ring systems:

  • Pyrrolidine Cleavage: Loss of C₂H₅N (-43 Da) yields a stable piperidine-like iminium ion at m/z 98.1.

  • Piperidine Cleavage: Loss of C₃H₇N (-57 Da) yields a pyrrolidine-like iminium ion at m/z 84.1.

LCMS_Fragmentation Precursor [M+H]+ m/z 141.1 2,8-Diazaspiro[4.5]decane LossNH3 [M+H - NH3]+ m/z 124.1 Precursor->LossNH3 -17 Da (Low CE) LossPyrrolidine [M+H - C2H5N]+ m/z 98.1 Precursor->LossPyrrolidine -43 Da (Med CE) LossPiperidine [M+H - C3H7N]+ m/z 84.1 Precursor->LossPiperidine -57 Da (Med CE) Imine Terminal Imine m/z 70.1 LossPyrrolidine->Imine -28 Da (High CE)

Fig 1: Proposed CID fragmentation pathway of 2,8-Diazaspiro[4.5]decane ([M+H]+ m/z 141.1).

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

To ensure reproducibility and analytical integrity, the following protocol utilizes a self-validating HILIC methodology designed specifically for highly polar diamine dihydrochloride salts.

Step 1: Sample Preparation & Diluent Causality
  • Procedure: Prepare 100 ng/mL stock solutions of 2,8-diazaspiro[4.5]decane dihydrochloride, piperazine, and 1,4-diazepane in an extraction solvent of 90:10 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The dihydrochloride salt is highly hydrophilic. Dissolving the final extract in a high-organic solvent matches the initial mobile phase conditions of the HILIC gradient. If the sample diluent is too aqueous, the injection volume will disrupt the localized HILIC partitioning layer at the column head, leading to severe peak broadening and split peaks.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1.0 min. Ramp to 50% B over 3.0 min. Hold at 50% B for 1.0 min. Return to 95% B and equilibrate for 2.0 min. Flow rate: 0.4 mL/min.

  • Causality: The BEH Amide stationary phase provides superior retention for basic amines via hydrogen bonding and weak ion-exchange mechanisms. The ammonium formate buffer is strictly required to ensure reproducible retention times by masking residual silanol activity and providing a consistent ionic strength for the aqueous layer.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Source Parameters: Electrospray Ionization in Positive mode (ESI+). Capillary Voltage: 3.5 kV. Desolvation Temperature: 500°C. Desolvation Gas: 1000 L/hr.

  • Validation Check (System Suitability): Prior to sample acquisition, inject a blank (90:10 ACN:H₂O) immediately following the highest calibration standard.

  • Causality: Diamines are notorious for sticking to stainless steel surfaces and PEEK tubing, causing carryover. The blank injection validates that the wash solvents (typically 50:50 Methanol:Water with 0.5% Formic acid) are effectively clearing the autosampler needle and valve stators.

Conclusion

While piperazine remains a foundational building block in drug discovery, its metabolic liabilities and promiscuous binding profiles have necessitated the shift toward rigidified bioisosteres. 2,8-Diazaspiro[4.5]decane dihydrochloride offers a superior pharmacological profile but demands specialized analytical handling. By leveraging HILIC chromatography to retain the highly polar core and utilizing the unique, high-CE spiro-cleavage product ions (m/z 98.1 and 84.1) for MRM quantification, researchers can achieve highly sensitive and specific DMPK profiling free from endogenous matrix interference.

References

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Spirocycles as Rigidified sp³-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2,8-Diazaspiro[4.5]decane dihydrochloride proper disposal procedures

Operational Blueprint: Handling and Disposal of 2,8-Diazaspiro[4.5]decane Dihydrochloride In the rapidly advancing fields of targeted therapeutics, spirocyclic diamines like 2,8-Diazaspiro[4.5]decane dihydrochloride have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Handling and Disposal of 2,8-Diazaspiro[4.5]decane Dihydrochloride

In the rapidly advancing fields of targeted therapeutics, spirocyclic diamines like 2,8-Diazaspiro[4.5]decane dihydrochloride have emerged as critical building blocks. They are heavily utilized as intermediates in the synthesis of 1[1] and 2[2]. However, the transition from bench-scale synthesis to operational waste management requires rigorous, scientifically grounded safety protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and regulatory-compliant disposal of 2,8-Diazaspiro[4.5]decane dihydrochloride, ensuring both personnel safety and environmental integrity.

Section 1: Physicochemical Profile and Hazard Causality

Expertise & Experience: To effectively manage a chemical, you must understand the causality behind its behavior. The dihydrochloride salt form of this spirocycle is intentionally designed to enhance aqueous solubility for biological assays. However, this means it inherently lowers the pH upon dissolution. If the solid powder is aerosolized, it readily interacts with the moisture in human mucous membranes, causing immediate and localized acidic irritation[3]. Some suppliers classify it under Danger (H314) for severe skin burns, while others classify it under Warning (H315, H319) for skin and serious eye irritation[3].

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / SpecificationOperational Implication
CAS Number 1159826-64-8Essential for accurate inventory tracking and SDS retrieval.
Molecular Weight 213.15 g/mol Used for molarity calculations; dictates stoichiometric waste generation[4].
Physical Form SolidProne to aerosolization; mandates handling strictly within a fume hood.
Hazard Codes H315, H319 (Corrosive/Irritant)Causes skin/eye irritation; requires strict PPE compliance[3].
Precautionary Codes P264, P280, P305+P351+P338Mandates immediate proximity to eyewash stations and safety showers[3].

Section 2: Spill Response and Containment Workflow

Trustworthiness: A safety protocol is only effective if it acts as a self-validating system. The following spill response ensures that the chemical is neutralized and contained without cross-contaminating the laboratory environment.

SpillResponse Start Spill Detected Assess Assess Volume & Hazards (H315, H319) Start->Assess PPE Don Appropriate PPE (N95/P100, Nitrile) Assess->PPE Contain Contain Spill (Sand/Vermiculite) PPE->Contain Collect Sweep/Shovel into Labeled Container Contain->Collect Decon Decontaminate Surface (Wet Wipe, pH Check) Collect->Decon Dispose Transfer to Hazardous Waste Storage Decon->Dispose

Fig 1: Sequential spill response and containment workflow for dihydrochloride salts.

Protocol A: Step-by-Step Spill Clean-up
  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate area. Ensure the laboratory's local exhaust ventilation (LEV) is running at maximum capacity to capture aerosolized dust[3].

  • PPE Donning: Put on a face shield, safety glasses (NIOSH/EN 166 approved), a protective lab coat, and nitrile gloves[3]. If dust is visibly suspended, an N95 or P100 particulate respirator is mandatory[3].

  • Containment: Surround the spill with an inert absorbent material such as sand or vermiculite[3]. Crucial Causality: Do not use water initially, as this will dissolve the salt, lower the pH, and spread the acidic residue across the benchtop or floor.

  • Collection: Carefully sweep or shovel the powder-absorbent mixture using non-sparking tools to avoid dust formation. Transfer it to a closable, labeled salvage container[3].

  • Decontamination & Self-Validation: Wet-wipe the surface with a mildly alkaline or neutral detergent solution to neutralize microscopic acidic hydrochloride residues. Validation Step: Perform a pH test on the final decontaminated surface using a moistened pH strip. A neutral reading (pH 6.5–7.5) validates that the acidic residue has been successfully neutralized and removed.

Section 3: Proper Disposal Procedures

Expertise & Experience: Because the molecule contains two hydrochloride equivalents, any liquid waste generated from this compound must be strictly segregated into halogenated waste streams . Mixing halogenated waste with non-halogenated streams is a critical logistical failure that can lead to the formation of highly toxic dioxins during commercial incineration processes.

DisposalLogic Waste 2,8-Diazaspiro[4.5]decane Waste Generated State Physical State? Waste->State Solid Solid Powder/Residue State->Solid Dry Liquid Aqueous/Organic Solution State->Liquid Wet SolidCont Double-bag in Sealable Container Solid->SolidCont LiqCont Route to Halogenated Waste Carboy Liquid->LiqCont Final Authorized Hazardous Waste Collection SolidCont->Final LiqCont->Final

Fig 2: Decision matrix for the segregation and disposal of halogenated chemical waste.

Protocol B: Solid Waste Disposal
  • Segregation: Identify all solid waste (e.g., empty vials, contaminated spatulas, weighing paper, and used gloves) that has come into contact with the compound[3].

  • Primary Packaging: Place the solid waste into a heavy-duty, chemically compatible polyethylene bag. Seal the bag completely to prevent the escape of hygroscopic dust.

  • Secondary Containment: Transfer the sealed bag into a closable, labeled salvage container (e.g., a rigid plastic pail with a secure lid)[3].

  • Labeling: Affix a hazardous waste label indicating "Toxic Solid Waste - Contains 2,8-Diazaspiro[4.5]decane dihydrochloride (Irritant/Corrosive)".

  • Final Disposition: Hand over the container to an authorized hazardous waste disposal contractor in accordance with local, state, and national environmental regulations[3].

Protocol C: Liquid Waste Disposal
  • Classification: Any solvent (water, DMSO, methanol) used to dissolve this compound now contains chloride ions. It must be classified and treated as Halogenated Waste .

  • Transfer: Using a dedicated funnel in a fume hood, slowly pour the liquid waste into a chemically compatible halogenated liquid waste carboy.

  • Volume Control & Self-Validation: Never fill the carboy beyond 80% capacity. Validation Step: Visually inspect the secondary containment tray weekly and ensure the carboy's hazardous waste log matches the physical volume present. This prevents over-pressurization and validates that no incompatible chemicals have been added.

  • Storage: Store the carboy in a secondary containment tray away from strong oxidizing agents until collection by an authorized disposal company[3]. Do not let the product enter drains or rivers[3].

Section 4: References

  • AiFChem. "Safety Datasheet: ACZRUJ534 - 2,8-Diazaspiro[4.5]decane dihydrochloride". aifchem.com. 3

  • Sigma-Aldrich. "2,8-Diazaspiro[4.5]decane dihydrochloride | 1159826-64-8". sigmaaldrich.com.

  • Google Patents. "US20100234340A1 - Substituted Spiroamide Compounds". google.com. 2

  • Google Patents. "AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors". google.com. 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.